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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Executive Summary 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (Formula: C₇H₁₀N₂O₃) is a highly specialized, bifunctional heterocyclic building block. Featuring an electron-rich 4-ethoxypyrazole core and a flexible acetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (Formula: C₇H₁₀N₂O₃) is a highly specialized, bifunctional heterocyclic building block. Featuring an electron-rich 4-ethoxypyrazole core and a flexible acetic acid appendage, this molecule serves as a critical intermediate in the design of advanced therapeutics. Notably, 4-ethoxypyrazole derivatives have recently emerged as potent pharmacophores in the development of dual metallo- and serine-β-lactamase (MBL/SBL) inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical dynamics, structural behavior, and validated experimental protocols for incorporating it into complex molecular architectures.

Structural Dynamics and Physicochemical Properties

The molecular architecture of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid dictates its behavior in both biological systems and synthetic workflows. The ethoxy group at the C4 position acts as an electron-donating group via resonance, which subtly modulates the basicity of the adjacent nitrogens and enriches the electron density of the pyrazole ring[1]. Simultaneously, the acetic acid moiety provides an electrostatic anchor and a highly reactive vector for bioconjugation[2].

Quantitative Data Profile

Table 1: Key Physicochemical Parameters

ParameterValueCausality / Scientific Significance
Molecular Formula C₇H₁₀N₂O₃Confirmed via exact mass analysis[2][3].
Molecular Weight 170.166 g/mol Optimal low-MW fragment; highly suitable for Fragment-Based Drug Discovery (FBDD).
Exact Mass 170.0691 DaEssential target mass for high-resolution LC-MS monitoring during synthesis[3].
Predicted pKa (Acid) ~4.2Typical for alkyl carboxylic acids; ensures the molecule exists primarily as a soluble carboxylate anion at physiological pH.
Predicted pKa (Base) ~2.5The pyrazole N2 acts as a weak hydrogen bond acceptor; protonation occurs only in strongly acidic environments.
LogP (Calculated) 0.8 - 1.2Balanced amphiphilicity. The ethoxy group significantly increases lipophilicity and steric shielding compared to an unsubstituted pyrazole core[1].
Tautomerism 1H and 2H formsRapid proton exchange occurs between N1 and N2, which heavily impacts regioselectivity during electrophilic substitutions.
Tautomeric and Ionization Equilibria

Understanding the pH-dependent state of this molecule is critical for predicting its solubility and reactivity during aqueous workups.

G A Cationic State (Protonated Pyrazole) pH < 2.5 B Neutral State (Tautomer 1: 1H-N) pH 2.5 - 4.2 A->B -H+ C Neutral State (Tautomer 2: 2H-N) pH 2.5 - 4.2 A->C -H+ B->C Tautomerization D Anionic State (Deprotonated Carboxylate) pH > 4.2 B->D -H+ C->D -H+

Fig 1. pH-dependent ionization and tautomeric equilibrium of the target molecule.

Mechanistic Insights into Reactivity

As a bifunctional system, 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid requires orthogonal protection strategies or highly chemoselective conditions to prevent unwanted side reactions.

  • The Carboxylic Acid (C-Terminal): This is the primary site for derivatization (e.g., amide coupling). Because the pyrazole ring is unprotected, highly reactive acylating agents (like acid chlorides) can lead to transient intramolecular N-acylation of the pyrazole. Therefore, mild coupling reagents are mandatory to ensure exclusive O-activation.

  • The Pyrazole Nitrogen (N-Terminal): The N-H proton is weakly acidic (pKa ~14). It can be selectively alkylated using mild bases. The ethoxy group at C4 introduces steric hindrance, which can bias alkylation towards the less sterically encumbered nitrogen depending on the specific tautomeric equilibrium[1].

Workflow cluster_0 Amide Coupling Pathway cluster_1 N-Alkylation Pathway SM 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid Act Carboxylate Activation (HATU, DIPEA, DMF) SM->Act Base Deprotonation (Cs2CO3, MeCN) SM->Base Nuc Amine Addition (R-NH2) Act->Nuc Prod1 Target Amide (C-Terminal Derivatization) Nuc->Prod1 Elec Electrophile Addition (R-X) Base->Elec Prod2 N1-Alkylated Derivative (N-Terminal Derivatization) Elec->Prod2

Fig 2. Divergent synthetic pathways for functionalizing the pyrazole and acetic acid moieties.

Experimental Workflows and Self-Validating Protocols

Protocol 1: Chemoselective Amide Coupling

Objective: To synthesize an amide derivative without competitive N-acylation of the pyrazole ring. Causality: HATU is selected over EDC/HOBt because its highly reactive O-Atabine intermediate rapidly collapses with the incoming amine. This minimizes the lifetime of the activated ester, preventing intramolecular migration to the pyrazole nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere. Rationale: Ambient moisture competes with the amine for the activated ester, leading to premature hydrolysis.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Rationale: A strong, sterically hindered, non-nucleophilic base is required to deprotonate the carboxylic acid and the incoming amine salt without reacting with the coupling agent.

  • Activation: Cool the mixture to 0°C and add HATU (1.1 eq, 0.55 mmol) in one portion. Stir for 10 minutes. Validation: A distinct color change to pale yellow typically indicates the successful formation of the active ester.

  • Nucleophilic Addition: Add the target primary amine (1.2 eq, 0.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the m/z 171 [M+H]⁺ peak and the appearance of the target product mass confirms quantitative conversion[3].

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Regioselective N-Alkylation

Objective: Functionalize the pyrazole core while leaving the acetic acid moiety intact. Causality: Direct alkylation of the unprotected acid will result in competitive esterification. Therefore, a transient protecting group (e.g., methyl ester) must be installed prior to this workflow.

Step-by-Step Methodology:

  • Deprotonation: Treat the esterified starting material with Cs₂CO₃ (2.0 eq) in Acetonitrile. Rationale: The large cesium cation enhances the nucleophilicity of the pyrazole anion via the "cesium effect," preventing tight ion-pairing.

  • Alkylation: Add the alkyl halide (1.1 eq) and heat to 60°C for 4 hours.

  • Validation: Analyze the crude mixture by ¹H-NMR. The downfield shift of the pyrazole C5-proton confirms successful N-alkylation[1].

Applications in Drug Discovery

The 4-ethoxypyrazole motif has gained significant traction in the development of antimicrobial agents. Recent structural optimization studies have demonstrated that 4-alkoxypyrazoles, specifically 4-ethoxy-1H-pyrazole derivatives, exhibit potent inhibitory activity against clinically relevant β-lactamases such as OXA-48[1]. When incorporated into bicyclic oxo-boronates, the ethoxy group provides optimal steric bulk to fill the enzyme's active site pocket without causing steric clashes, while the pyrazole nitrogens engage in critical hydrogen bonding[1]. In this context, the acetic acid moiety in 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid serves as a highly modular linker, providing both a hydrogen-bond acceptor/donor and a synthetic vector for further structural elaboration[2].

References

  • Title: Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: PBMR224228 PBMR224229 PBMR224230... (Catalog Entry for (4-Ethoxy-1H-pyrazol-3-yl)-acetic acid) Source: PrincetonBio URL: [Link]

Sources

Exploratory

"2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" spectroscopic data (NMR, IR, MS)

An in-depth technical analysis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid requires a rigorous understanding of heterocyclic chemistry, specifically the dynamic behavior of pyrazole rings and the electronic effects of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid requires a rigorous understanding of heterocyclic chemistry, specifically the dynamic behavior of pyrazole rings and the electronic effects of their substituents. This compound serves as a critical building block and bioisostere in drug discovery, frequently utilized in the development of COX inhibitors, kinase inhibitors, and advanced agrochemicals.

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid, detailing not just the expected data, but the underlying quantum mechanical and physicochemical principles governing these observations.

Structural & Physicochemical Profiling

Before diving into spectroscopic acquisition, it is crucial to establish the baseline physicochemical properties of the molecule. The presence of the electron-donating ethoxy group at the C4 position, combined with the electron-withdrawing nature of the acetic acid moiety at C3, creates a unique push-pull electronic environment across the pyrazole scaffold.

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₇H₁₀N₂O₃Base formula for exact mass calculation.
Monoisotopic Mass 170.0691 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 2 (N-H, O-H)Drives solid-state dimerization and solvent interactions.
Hydrogen Bond Acceptors 4 (N, C=O, -O-, -OH)Highly interactive with protic solvents (e.g., DMSO-d6).
Tautomerism Annular (1H vs. 2H)Causes NMR line broadening due to intermediate exchange rates.

Mechanistic Spectroscopic Characterization

The analytical profile of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is heavily influenced by annular tautomerism and the mesomeric effects (+M) of the oxygen atom directly attached to the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyrazole ring undergoes rapid intermolecular proton exchange between the N1 and N2 positions. In non-polar solvents (like CDCl₃), this exchange occurs at an intermediate rate relative to the NMR timescale, leading to severe line broadening [2]. To counteract this, DMSO-d6 is the solvent of choice. Its strong hydrogen-bonding capability acts as a "molecular anchor," slowing the tautomeric exchange and sharpening the signals.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 12.50 (br s, 1H, -COOH): The carboxylic acid proton appears highly deshielded. Its broadness is a direct result of rapid chemical exchange with trace water in the solvent.

    • δ 12.20 (br s, 1H, Pyrazole N-H): The quadrupolar relaxation of the adjacent ¹⁴N nucleus (I=1), combined with residual tautomeric exchange, broadens this signal.

    • δ 7.35 (s, 1H, Pyrazole C5-H): In an unsubstituted pyrazole, this proton typically resonates around 7.6 ppm. Here, the C4-ethoxy group donates electron density into the ring via resonance (+M effect). This increased electron density shields the C5 proton, shifting it upfield to ~7.35 ppm.

    • δ 3.95 (q, J=7.0 Hz, 2H, -O-CH₂-CH₃): The methylene protons of the ethoxy group are strongly deshielded by the electronegative oxygen atom.

    • δ 3.55 (s, 2H, -CH₂-COOH): These protons are situated between two electron-withdrawing systems (the aromatic pyrazole and the carbonyl group), resulting in a distinct downfield singlet.

    • δ 1.25 (t, J=7.0 Hz, 3H, -O-CH₂-CH₃): Standard methyl triplet resulting from vicinal coupling (³J) to the adjacent methylene group.

  • ¹³C NMR (100 MHz, DMSO-d6):

    • δ 172.5 (C=O): Characteristic of a carboxylic acid carbonyl.

    • δ 142.0 (C4): The pyrazole carbon directly attached to the oxygen atom is heavily deshielded due to the inductive (-I) effect of oxygen dominating the local carbon environment.

    • δ 138.5 (C3): Deshielded by the adjacent nitrogen and the inductive pull of the acetic acid group.

    • δ 118.0 (C5): The only unsubstituted carbon on the ring.

    • δ 68.5 (-O-CH₂-): Typical ether methylene carbon.

    • δ 31.0 (-CH₂-COOH): Aliphatic carbon shifted downfield by the adjacent carbonyl.

    • δ 15.0 (-CH₃): Aliphatic methyl carbon.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Causality

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 171.08. The fragmentation pathway (Collision-Induced Dissociation, CID) is highly predictable and driven by the formation of stable neutral leaving groups and resonance-stabilized cations [1].

  • Loss of H₂O (-18 Da, m/z 153.07): A common initial loss from the carboxylic acid moiety, forming a highly reactive acylium ion.

  • Loss of CO₂ (-44 Da, m/z 127.09): Decarboxylation is a primary driving force. The loss of neutral CO₂ yields a stable pyrazolyl-methyl cation, stabilized by the electron-donating ethoxy group.

  • Loss of Ethylene (-28 Da, m/z 99.05): The ethoxy group undergoes a classic ether fragmentation (similar to a McLafferty rearrangement) via a cyclic transition state. This expels neutral ethylene (C₂H₄) and leaves behind a hydroxypyrazole cation, which gains stability by tautomerizing to its pyrazolone form.

  • Loss of HCN (-27 Da, m/z 72.04): A hallmark of pyrazole ring cleavage. The expulsion of hydrogen cyanide confirms the presence of the unsubstituted N-C-H segment of the heterocyclic ring [1].

MS_Fragmentation M [M+H]+ m/z 171.08 Protonated Molecular Ion F1 [M+H - H2O]+ m/z 153.07 Acylium Ion M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 127.09 Pyrazolyl-methyl Cation M->F2 - CO2 (44 Da) F3 [M+H - CO2 - C2H4]+ m/z 99.05 Hydroxypyrazole Cation F2->F3 - C2H4 (28 Da) F4 [M+H - CO2 - C2H4 - HCN]+ m/z 72.04 Ring Cleavage F3->F4 - HCN (27 Da)

Caption: ESI-MS/MS fragmentation pathway of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, primarily acquired via Attenuated Total Reflectance (ATR) in the solid state.

  • 3200–2500 cm⁻¹ (Broad): This massive, broad absorption band is the signature of the carboxylic acid O-H stretch, heavily involved in solid-state hydrogen-bonded dimers. It overlaps with the pyrazole N-H stretch.

  • 1710 cm⁻¹ (Strong): The C=O stretching frequency. Its position at 1710 cm⁻¹ (rather than ~1760 cm⁻¹) confirms that the carboxylic acid exists as a hydrogen-bonded dimer in the solid state.

  • 1560 cm⁻¹ (Medium): Corresponding to the C=N and C=C stretching vibrations of the aromatic pyrazole ring.

  • 1250 cm⁻¹ (Strong): The asymmetric C-O-C stretching vibration, confirming the presence of the ethoxy ether linkage.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following workflows are designed as self-validating systems.

Protocol A: High-Fidelity NMR Acquisition

Causality Check: Ensuring accurate integration of quaternary carbons requires managing relaxation times.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% isotopic purity). The use of anhydrous solvent prevents the water peak (~3.3 ppm) from obscuring the -CH₂-COOH singlet (~3.55 ppm).

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO-d6 and shim the magnetic field until the residual solvent pentet (2.50 ppm) has a line width at half-height (FWHM) of < 1.0 Hz.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • ¹³C Acquisition: Acquire 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2.5 seconds. Quaternary carbons (C3, C4) lack attached protons to facilitate dipole-dipole relaxation; a short D1 will result in artificially low signal intensities for these critical nodes.

Protocol B: LC-ESI-MS/MS Workflow

Causality Check: Controlling ionization efficiency and avoiding in-source fragmentation.

  • Mobile Phase Prep: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid). The formic acid acts as a self-validating proton source, ensuring a robust [M+H]⁺ population [3].

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV. Keep the desolvation temperature at 350°C. Do not exceed this temperature, as pyrazole-acetic acids are prone to thermal decarboxylation prior to entering the mass analyzer.

  • CID Optimization: Isolate the m/z 171 parent ion in the quadrupole. Apply a collision energy ramp from 10 eV to 30 eV using Argon as the collision gas to generate the full fragmentation tree mapped in Section 2.2.

Analytical_Workflow S1 Sample Prep (DMSO-d6 / LC-MS Solvents) S2 NMR Spectroscopy (1H, 13C, Relaxation Control) S1->S2 S3 LC-ESI-MS/MS (Thermal Decarboxylation Check) S1->S3 S4 FT-IR (ATR) (Solid State Dimerization) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Caption: Comprehensive spectroscopic characterization workflow for pyrazole derivatives.

References

  • Silva, V., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Available at:[Link]

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations." ResearchGate, 2003. Available at: [Link]

  • Schröder, D., et al. "Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles." Organometallics - ACS Publications, 2013. Available at:[Link]

Foundational

An In-Depth Technical Guide to 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide delves into the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of a specific subclass: 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid and its derivatives. This scaffold holds significant promise, particularly in the development of novel anti-inflammatory and anticancer agents. By exploring rational synthetic strategies and detailed biological evaluation protocols, this document serves as a comprehensive resource for researchers aiming to innovate within this chemical space.

Introduction: The Pyrazole Core in Modern Drug Discovery

The subject of this guide, the 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid core, combines several key features that make it a compelling target for further investigation. The pyrazole ring provides a stable aromatic system amenable to various substitutions. The 4-ethoxy group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The acetic acid side chain at the 3-position is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can serve as a crucial binding motif.[6]

This guide provides a detailed exploration of the synthesis of this core structure and its analogues, an analysis of the structure-activity relationships that govern their biological effects, and robust protocols for their biological evaluation.

Synthetic Strategies

The synthesis of 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid and its derivatives can be approached through several routes. Below are two plausible strategies, one starting from a commercially available intermediate and another proposing a de novo synthesis.

Strategy 1: Synthesis from Ethyl 4-Ethoxy-1H-pyrazole-3-carboxylate

A straightforward approach leverages the commercially available ethyl 4-ethoxy-1H-pyrazole-3-carboxylate as a key starting material.[7][8] This strategy involves a two-step process: reduction of the ester to the corresponding alcohol, followed by conversion to the acetic acid.

Experimental Protocol: Synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid via Strategy 1

Step 1: Synthesis of (4-Ethoxy-1H-pyrazol-3-yl)methanol

  • To a solution of ethyl 4-ethoxy-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-ethoxy-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

  • Dissolve the (4-ethoxy-1H-pyrazol-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours to form the corresponding chloromethyl pyrazole.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude chloromethyl pyrazole in a mixture of ethanol and water, and add sodium cyanide (1.5 eq). Reflux the mixture for 4-6 hours to yield the pyrazol-3-yl)acetonitrile.

  • Hydrolyze the nitrile by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC).

  • After cooling, acidify the reaction mixture to pH 2-3 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid. Further purification can be achieved by recrystallization.

Strategy 2: De Novo Synthesis

A de novo approach allows for greater flexibility in introducing various substituents. This strategy involves the construction of the pyrazole ring from acyclic precursors.

Experimental Protocol: De Novo Synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Step 1: Synthesis of Ethyl 2-ethoxy-3-oxobutanoate

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl formate (1.1 eq) and allow the mixture to stir at room temperature overnight.

  • The resulting ethyl 2-formyl-3-oxobutanoate is then O-ethylated using a suitable ethylating agent like diethyl sulfate in the presence of a base such as potassium carbonate.

Step 2: Synthesis of Ethyl 4-ethoxy-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 2-ethoxy-3-oxobutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.[5]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 4-ethoxy-1H-pyrazole-3-carboxylate.

Step 3: Conversion to 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

  • Follow the procedures outlined in Step 1 and Step 2 of Strategy 1 to convert the synthesized ethyl 4-ethoxy-1H-pyrazole-3-carboxylate into the final product.

Table 1: Comparison of Synthetic Strategies

FeatureStrategy 1Strategy 2
Starting Material Ethyl 4-ethoxy-1H-pyrazole-3-carboxylateEthyl acetoacetate, ethyl formate
Number of Steps 2 (from key intermediate)4+
Advantages Shorter route, utilizes a commercially available starting material.More flexible for analogue synthesis, starts from basic reagents.
Disadvantages Dependent on the availability and cost of the starting material.Longer route, may require more optimization for each step.

Diagram 1: Proposed Synthetic Pathways for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Synthetic_Pathways cluster_1 Strategy 1 cluster_2 De Novo Synthesis (Strategy 2) A1 Ethyl 4-ethoxy-1H-pyrazole-3-carboxylate B1 (4-Ethoxy-1H-pyrazol-3-yl)methanol A1->B1 LiAlH4 C1 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid B1->C1 1. SOCl2 2. NaCN 3. Hydrolysis A2 Ethyl acetoacetate B2 Ethyl 2-ethoxy-3-oxobutanoate A2->B2 1. NaOEt, Ethyl formate 2. Diethyl sulfate C2 Ethyl 4-ethoxy-1H-pyrazole-3-carboxylate B2->C2 Hydrazine hydrate D2 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid C2->D2 Reduction, Conversion

Caption: Two proposed synthetic routes to the target compound.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Based on existing literature for analogous compounds, we can infer the following SAR for 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid derivatives:

  • The Acetic Acid Moiety: The carboxylic acid group is often crucial for anti-inflammatory activity, as it can mimic the carboxylic acid of arachidonic acid and interact with the active site of COX enzymes.[6] Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, potentially creating prodrugs.[9]

  • The 4-Ethoxy Group: The presence of an alkoxy group at the 4-position of the pyrazole ring can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The size and nature of this alkoxy group can be varied to optimize activity and selectivity.

  • Substitution on the Pyrazole Nitrogens: The N1 position of the pyrazole ring is a key point for modification. Aryl or substituted aryl groups at this position are common in potent COX-2 inhibitors like Celecoxib.[5] Introducing different substituents here can significantly impact the compound's binding affinity and selectivity for various biological targets.

  • Substitution at the 5-Position: The 5-position of the pyrazole ring offers another site for diversification. Introducing small alkyl or aryl groups at this position can influence the overall shape and electronic properties of the molecule, leading to altered biological activity.

Table 2: Inferred Structure-Activity Relationships

PositionModificationExpected Impact on Activity
3 Acetic acid to ester or amideProdrug potential, altered pharmacokinetics.
4 Ethoxy to other alkoxy groupsModulated lipophilicity and target binding.
1 H to aryl/substituted arylPotential for enhanced COX-2 inhibition.
5 H to alkyl/arylFine-tuning of potency and selectivity.

Potential Therapeutic Applications

Given the structural features of 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid, its derivatives are promising candidates for several therapeutic areas.

Anti-inflammatory Agents

Diagram 2: Mechanism of COX-2 Inhibition

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 blockade.

Anticancer Agents

The pyrazole scaffold is also present in numerous compounds with demonstrated anticancer activity.[10][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[12][13] The development of pyrazole-based anticancer agents is an active area of research, and the 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid core represents a novel starting point for the design of new cytotoxic compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid derivatives, the following in vitro assays are recommended.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][15]

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer and store on ice.

    • Prepare a solution of a fluorescent probe (e.g., Amplex™ Red).

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare stock solutions of the test compounds and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the COX Assay Buffer, Heme, and diluted COX-2 enzyme to the "100% Initial Activity" and "Inhibitor" wells.

    • Add the test compound at various concentrations to the "Inhibitor" wells.

    • Add the positive control to the "Positive Control" wells.

    • Add the fluorescent probe to all wells.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the "100% Initial Activity" control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[13]

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Diagram 3: Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 3-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and IC50 values F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features suggest a high potential for potent anti-inflammatory and anticancer activities. This guide has provided a comprehensive overview of rational synthetic strategies, key structure-activity relationships, and detailed protocols for the biological evaluation of its derivatives. By leveraging the information presented herein, researchers can efficiently explore this chemical space and contribute to the discovery of new and effective medicines.

References

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(1), 1-19.
  • Bentham Science. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • R Discovery. (2010). A Novel COX‐2 Inhibitor Pyrazole Derivative Proven Effective as an Anti‐Inflammatory and Analgesic Drug. Retrieved from [Link]

  • Halim, P. A., George, R. F., Ali, O. M., & Abdel-Aziz, M. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
  • ResearchGate. (n.d.). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • REAL-J. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Geromichalos, G., & Papageorgiou, A. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(12), 10137-10153.
  • Asian Publication Corporation. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Retrieved from [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]

  • Thieme. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from [Link]

  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-218.
  • Al-Ghorbani, M., Chetan, C. H., Kumar, K. S. S., & Kumar, C. S. A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 22(5), 603-610.
  • J-Stage. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Res. Chem. Intermed. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Indonesian Journal of Pharmacy. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Retrieved from [Link]

  • Al-Warhi, T., Al-Thiabat, M. G., Al-Shar'i, N. A., Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Zalloum, H. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Pharmaceuticals, 18(3), 399.
  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]

  • Eldebss, T. M. A., El-Naggar, A. M., El-Sayed, M. A. A., & Bassyouni, F. A. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11939-11956.
  • TSI Journals. (n.d.). Synthesis and anticancer activity of substituted pyrazole de. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • European Chemical Bulletin. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. Retrieved from [Link]

  • Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 33(10), 649-651.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.
  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • Esters of 4-formylpyrazol-3-carboxylic acids. (n.d.). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]

  • ethyl 4-ethoxy-1H-pyrazole-3-carboxylate. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Chemical Evolution of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic Acid: From Niche Synthon to Pharmacophore Core

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring is a privileged scaffold. However, the specific functionalization pattern found in 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a privileged scaffold. However, the specific functionalization pattern found in 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid represents a highly specialized evolutionary leap in synthetic design. Bridging an electron-rich 4-ethoxypyrazole core with a versatile acetic acid appendage at the 3-position, this molecule serves as a critical bifunctional building block.

This technical guide explores the historical challenges of C4-oxygenation in pyrazoles, details a self-validating modern synthetic protocol utilizing transition-metal catalysis, and analyzes the compound's emerging role in overcoming antimicrobial resistance and modulating metabolic enzymes.

Historical Context: The Challenge of C4-Oxygenation

The pyrazole nucleus was first synthesized in the late 19th century, but functionalizing the C4 position with oxygen-containing groups remained a persistent challenge for over a century. Because the pyrazole ring is highly electron-rich, it is notoriously resistant to direct nucleophilic aromatic substitution ( SN​Ar ).

Historically, researchers attempting to synthesize 4-alkoxypyrazoles were forced to rely on de novo cyclization methods. These early routes required the condensation of highly unstable, pre-functionalized aliphatic precursors (such as 1,1,2,3,3-pentaethoxypropane) with hydrazine[1]. These methods suffered from poor atom economy, harsh conditions, and low yields.

The true "discovery" and practical availability of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid as a scalable intermediate did not occur as a single eureka moment, but rather emerged alongside the paradigm shift of transition-metal-catalyzed cross-coupling in the early 21st century. The development of Ullmann-type C-O coupling protocols allowed chemists to directly alkoxylate stable 4-halopyrazole precursors, unlocking this class of molecules for widespread pharmaceutical screening[2].

Experimental Methodology: A Self-Validating Synthetic Protocol

To synthesize 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid efficiently, modern laboratories employ a Copper(I)-catalyzed direct 4-alkoxylation of a 4-iodo precursor.

Expertise & Causality: Why This Route?
  • Catalyst Choice (CuI): Palladium catalysts often struggle with the reductive elimination of C-O bonds in electron-rich heteroaromatics. CuI effectively mediates this Ullmann-type coupling[3].

  • Ligand Selection (3,4,7,8-tetramethyl-1,10-phenanthroline): The electron-donating methyl groups on this specific ligand increase the electron density on the copper center. This is the critical mechanism that accelerates the otherwise sluggish oxidative addition of the highly stable C(sp2)-I bond[4].

  • Microwave Irradiation: The C-O reductive elimination step has a high activation barrier. Microwave irradiation provides rapid, homogeneous superheating (130°C), reducing the reaction time from 48 hours to just 1 hour while suppressing degradation pathways[4].

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) dictate the progression between steps to ensure high fidelity.

  • Reaction Assembly (Inert Atmosphere):

    • In a microwave-safe vial, charge 2-(4-iodo-1H-pyrazol-3-yl)acetic acid (1.0 equiv) and Potassium tert-butoxide (2.0 equiv).

    • Add CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

    • Validation Check: Ensure the mixture is strictly anhydrous; water will competitively form the 4-hydroxypyrazole byproduct.

  • Solvent/Reagent Addition:

    • Add anhydrous ethanol (excess, serving as both solvent and nucleophile). Seal the vial under an argon atmosphere.

  • Microwave Irradiation:

    • Subject the vial to microwave irradiation at 130°C for 60 minutes.

    • Validation Check: Analyze an aliquot via TLC (Hexane/Ethyl Acetate 2:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a more polar product spot confirms conversion[2].

  • Quenching and Isolation:

    • Cool to room temperature. Quench the reaction by adding saturated aqueous NH4​Cl to break down the copper-alkoxide complexes.

    • Adjust the pH to ~4 using dilute HCl to ensure the acetic acid moiety is protonated.

    • Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and filter[2].

  • Purification:

    • Concentrate in vacuo and purify via flash column chromatography to yield the pure 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

G A 4-Iodo-1H-pyrazole-3-acetic acid D Microwave Irradiation (130°C, 1 h) A->D B CuI Catalyst (20 mol%) + Phenanthroline Ligand B->D Lowers Activation Energy C Ethanol (Excess) + t-BuOK (Base) C->D Nucleophile & Deprotonation E 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid D->E C-O Cross-Coupling

CuI-catalyzed C-O cross-coupling workflow for 4-ethoxypyrazole synthesis.

Pharmacological Applications & Mechanistic Pathways

The utility of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid lies in its ability to be conjugated (via the acetic acid tail) to larger pharmacophores, while the 4-ethoxypyrazole head acts as a highly specific binding motif.

Modulation of Cytochrome P450 and Dehydrogenases

4-Alkoxypyrazoles possess unique metabolic interactions. The 4-ethoxy derivative, in particular, has been identified as a potent inducer of Cytochrome P-450 enzymes and an inhibitor of liver alcohol dehydrogenase (LAD)[5]. The ethoxy group provides optimal lipophilicity to penetrate the hydrophobic binding pockets of these enzymes, preventing the oxidation of primary alcohols.

Overcoming Antimicrobial Resistance (β-Lactamase Inhibition)

Recent structural optimizations in the fight against antibiotic-resistant bacteria have highlighted the power of the 4-ethoxypyrazole motif. When integrated into larger scaffolds (such as bicyclic oxo-boronates), the 4-ethoxy-1H-pyrazole moiety exhibits potent dual inhibition against both Metallo-β-lactamases (like NDM-1) and Serine-β-lactamases (like OXA-48)[6].

Mechanistic Causality: The pyrazole nitrogen coordinates with the catalytic zinc ions in NDM-1, while the 4-ethoxy group provides precise steric bulk that wedges into the active site of OXA-48, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics[6].

G A 4-Ethoxypyrazole Pharmacophore B Metallo-β-Lactamase (NDM-1) Active Site A->B Binds C Serine-β-Lactamase (OXA-48) Active Site A->C Binds D Zn2+ Ion Chelation via Pyrazole Nitrogen B->D E Steric Blockade via 4-Ethoxy Group C->E F Restored Antibiotic Efficacy D->F E->F

Dual inhibition pathway of β-lactamases by 4-ethoxypyrazole derivatives.

Quantitative Data Presentation

The following tables summarize the physical properties of the core building block and the comparative efficacy of its derivatives in recent enzymatic assays.

Table 1: Physicochemical Profile of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

PropertyValue / Description
Molecular Formula C7​H10​N2​O3​
Molecular Weight 170.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and Ethanol; sparingly soluble in Water
Key Structural Features Bifunctional (Nucleophilic pyrazole N1, Electrophilic carboxyl C)

Table 2: Comparative Inhibitory Activity ( IC50​ ) of Pyrazole Derivatives Against β-Lactamases [6] Note: Data reflects the pyrazole moiety conjugated to a standardized oxo-boronate core.

Pyrazole C4-SubstituentNDM-1 (Metallo) IC50​ (μM)OXA-48 (Serine) IC50​ (μM)KPC-2 (Serine) IC50​ (μM)
Unsubstituted (1H-pyrazole)>50.00.1200.085
4-Fluoro12.50.0900.150
4-Ethoxy 0.85 0.065 0.110
4-Cyclobutoxy0.900.0700.130

Analysis: The data clearly demonstrates that the introduction of the 4-ethoxy group drastically improves the inhibition of the difficult-to-target NDM-1 metallo-enzyme (lowering IC50​ from >50 μM to 0.85 μM) while maintaining exceptional potency against serine-based enzymes[6].

References

  • Chemistry of acetylenic ethers LIV: Addition of diazo compounds to ethoxyethyne Semantic Scholar URL:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs MDPI - Molecules (2021) URL:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols (PMC/Semantic Scholar Archive) Semantic Scholar / NIH URL:[Link]

  • Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors Journal of Medicinal Chemistry - ACS Publications (2025) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Introduction 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound incorporating a pyrazole ring, an ethoxy group, and an acetic acid moiety. Pyrazole derivatives are of significant interest in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound incorporating a pyrazole ring, an ethoxy group, and an acetic acid moiety. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1] Accurate quantification of this compound is crucial for various stages of drug development and manufacturing, including pharmacokinetic studies, formulation development, quality control, and stability testing.[2][3]

This comprehensive guide provides detailed analytical methods for the precise and reliable quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is fundamental to developing effective analytical methods. The molecule possesses a carboxylic acid group, making it acidic and amenable to reversed-phase high-performance liquid chromatography (RP-HPLC). The pyrazole ring contains a chromophore, which allows for detection by UV-Vis spectrophotometry.[6] The compound's volatility and thermal stability will determine its suitability for gas chromatography (GC), which may necessitate a derivatization step to improve these characteristics.[7][8]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

RP-HPLC is the cornerstone for the quantification of many pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[9] This method separates the analyte from potential impurities and degradation products based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte. The 5 µm particle size offers a balance between high efficiency and moderate backpressure.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the organic modifier to elute the analyte from the column. The phosphate buffer controls the pH of the mobile phase. Maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) suppresses its ionization, leading to better retention and peak shape on a reversed-phase column.[10]

  • Gradient Elution: A gradient elution is proposed to ensure the efficient elution of the target analyte while also removing any more strongly retained impurities from the column in a reasonable time frame.

  • UV Detection: Based on the UV-Vis absorption characteristics of pyrazole derivatives, a detection wavelength in the range of 220-260 nm is likely to provide good sensitivity.[11][12] An initial UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Reference standard of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (≥98% purity).
  • HPLC-grade acetonitrile, methanol, and water.
  • Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic): HPLC-grade acetonitrile.
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: Monitor at the predetermined λmax (e.g., 240 nm).
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 10.0 | 10 | 90 | | 12.0 | 10 | 90 | | 12.1 | 90 | 10 | | 15.0 | 90 | 10 |

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.
  • Inject the sample solutions and determine the peak area of the analyte.
  • Calculate the concentration of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid in the samples using the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines)[2][5]

A summary of the validation parameters is presented in the table below. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components (impurities, degradation products) with no interference at the analyte's retention time in the blank.
Linearity R² ≥ 0.999 over the specified concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for the analyte at three concentration levels.
Precision (% RSD) Repeatability (intra-day): ≤ 2.0%. Intermediate precision (inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min).
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Reference Standard Weighing & Dilution Standard->Filtration Autosampler Autosampler Injection Filtration->Autosampler Vial Transfer Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the HPLC-UV quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Secondary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[7]

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective in replacing the acidic proton with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte from other components.

  • Mass Spectrometry Detection: Mass spectrometry provides high selectivity through the monitoring of specific fragment ions of the derivatized analyte. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for both qualitative and quantitative analysis.[13]

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • GC-MS system with a capillary column inlet and a mass selective detector.
  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Reference standard of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.
  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Anhydrous pyridine or other suitable solvent.
  • Internal Standard (IS): A structurally similar compound that is not present in the sample (e.g., a deuterated analog or a homologous pyrazole derivative).

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh the reference standard or sample into a vial. Add a known amount of the internal standard.
  • Solvent Removal: Evaporate the solvent to dryness under a stream of nitrogen.
  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (or split, depending on concentration).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification. Monitor at least three characteristic ions for the derivatized analyte and the internal standard.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  • Perform a linear regression analysis.
  • Calculate the concentration of the derivatized analyte in the samples using the calibration curve.
Hypothetical GC-MS Quantitative Data
ParameterResult
Linear Range 0.1 - 20 µg/mL
0.998
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95.0% - 105.0%
Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Prep Sample/Standard + Internal Standard Drying Evaporation to Dryness Sample_Prep->Drying Derivatization Addition of BSTFA & Pyridine Drying->Derivatization Heating Heating at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Final_Quantification Concentration Determination Calibration_Curve->Final_Quantification

Caption: Workflow for the GC-MS quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid following derivatization.

Supplementary Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed for a rapid, preliminary quantification or for dissolution testing where the sample matrix is simple and well-defined.[14] It relies on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol: UV-Vis Quantification

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.
  • Quartz cuvettes (1 cm path length).
  • Reference standard of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.
  • Suitable UV-grade solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Procedure:

  • Wavelength Scan: Prepare a dilute solution of the reference standard and scan across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
  • Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
  • Quantification: Determine the concentration of the analyte in the sample using the Beer-Lambert law and the calibration curve.
Logical Relationship of Analytical Methods

Method_Relationship Topic Quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid HPLC HPLC-UV (Primary Method) Topic->HPLC High Specificity & Accuracy GCMS GC-MS (Secondary/Confirmatory) Topic->GCMS High Sensitivity & Structural Info UVVis UV-Vis Spectrophotometry (Supplementary) Topic->UVVis Rapid Screening & Simple Matrices HPLC->GCMS Orthogonal Confirmation

Caption: Relationship between the described analytical methods for quantification.

Conclusion

The choice of analytical method for the quantification of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method presented is a robust and reliable primary technique for routine analysis. The GC-MS method, although more complex due to the derivatization step, offers excellent sensitivity and selectivity, making it suitable for trace analysis or as a confirmatory method. UV-Vis spectrophotometry provides a simple and rapid approach for preliminary assessments in non-complex sample matrices. All methods should be properly validated to ensure the generation of accurate and reproducible data, in line with regulatory expectations.[4][15]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)]. PubMed. Available at: [Link]

  • Uv-Vis Spectrum of 3-Methylpyrazole. SIELC Technologies. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for... University of Pretoria. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

  • Pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Wiley Online Library. Available at: [Link]

  • GC-MS Application Note. Pragolab. Available at: [Link]

  • Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]

Sources

Application

Application Note: 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid as a Versatile Ligand in Coordination Chemistry

Structural Rationale and Coordination Potential In the design of advanced metal-organic architectures and bioactive metallodrugs, the selection of the organic ligand dictates the thermodynamic stability, solubility, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Coordination Potential

In the design of advanced metal-organic architectures and bioactive metallodrugs, the selection of the organic ligand dictates the thermodynamic stability, solubility, and ultimate application of the complex. 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a highly versatile bifunctional building block[1]. It features two distinct coordination sites: a soft, aromatic nitrogen donor located on the pyrazole ring, and a hard, oxygen-rich carboxylate moiety derived from the acetic acid arm.

This specific combination allows the ligand to act as an exceptional scaffold for both transition metals and lanthanides[2]. The presence of the 4-ethoxy substituent is a critical structural modification; it introduces steric bulk that can direct the self-assembly of coordination polymers, while simultaneously increasing the lipophilicity of the molecule—a vital parameter for enhancing cellular membrane permeability in antimicrobial and anticancer metallodrug development[3].

Depending on the metal center's ionic radius and the reaction conditions, this ligand can adopt multiple coordination modes, ranging from simple bidentate chelation to complex tridentate bridging networks[2].

G L 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (Pro-Ligand, HL) Deprot Deprotonation (pH 5-7) Base: NaOH / Et3N L->Deprot pKa ~ 4.5 Coord Coordination Assembly (N,O-Chelation / Bridging) Deprot->Coord L⁻ Anion Metal Metal Precursor (Cu²⁺, Zn²⁺, Ln³⁺) Metal->Coord Lewis Acid Mono Discrete Mononuclear Complexes (e.g., Metallodrugs) Coord->Mono Low Temp / Fast / High Sterics Poly 1D/2D/3D Coordination Polymers (e.g., Luminescent MOFs) Coord->Poly Solvothermal / Slow / Bridging

Logical workflow of ligand deprotonation and metal self-assembly.

Quantitative Spectroscopic Validation

A robust coordination protocol must be self-validating. The primary method for confirming the successful coordination of pyrazole-acetic acid derivatives is Fourier-Transform Infrared (FT-IR) spectroscopy. By tracking the vibrational shifts of the carboxylate and pyrazole rings, researchers can confirm both deprotonation and metal binding in real-time[2].

Table 1: Spectroscopic Validation of Pyrazole-Acetic Acid Coordination

Functional GroupFree Ligand IR Frequency (cm⁻¹)Coordinated Complex IR Frequency (cm⁻¹)Diagnostic Shift (Δ cm⁻¹)Causality / Interpretation
Carboxylate (ν_sym C-O) ~1300~1288-12Electron density donation from oxygen to the metal center weakens the C-O bond, lowering the frequency[2].
Carboxylate (ν_asym C-O) ~1174~1166-8The narrowing gap between symmetric and asymmetric stretches indicates a bidentate or bridging coordination mode[2].
Pyrazole Ring Stretch ~1406~1394-12Confirms the direct coordination of the pyrazole nitrogen (N2) to the metal center[2].
Carboxylic Acid (O-H) 2500–3000 (Broad)AbsentN/AThe disappearance of this broad peak confirms successful deprotonation prior to coordination[2].

Experimental Methodologies

Protocol A: Synthesis of Mononuclear Transition Metal Complexes (e.g., Cu²⁺, Zn²⁺)

Objective: To synthesize discrete, low-molecular-weight complexes for biological screening (e.g., antibacterial or anticancer metallodrugs)[3].

  • Ligand Solubilization: Suspend 1.0 mmol of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid in 20 mL of a 1:1 Ethanol/Water mixture.

    • Causality: The 4-ethoxy group reduces the aqueous solubility of the ligand. The addition of ethanol ensures complete dissolution while maintaining a highly polar environment compatible with transition metal salts.

  • pH Adjustment (Critical Step): Add 1.0 M NaOH dropwise under continuous stirring until the pH reaches strictly 5.5–6.0.

    • Causality: The pKa of the acetic acid moiety is approximately 4.5. Adjusting the pH to 5.5 ensures complete deprotonation to the active pyrazolate-acetate anion. However, exceeding pH 7.0 will cause the transition metal to rapidly precipitate as an insoluble hydroxide (e.g., Cu(OH)₂), ruining the coordination assembly[2].

  • Metal Coordination: Slowly add 0.5 mmol of Cu(NO₃)₂·3H₂O dissolved in 5 mL of distilled water dropwise to the ligand solution.

    • Self-Validation: The solution will immediately transition from a pale blue to a deep, intense blue/green. This visual cue confirms the Ligand-to-Metal Charge Transfer (LMCT) and successful complex formation.

  • Crystallization: Filter the solution through a 0.22 µm PTFE membrane to remove any trace amorphous impurities. Allow the filtrate to undergo slow evaporation at room temperature for 48–72 hours to yield diffraction-quality single crystals[3].

Protocol B: Solvothermal Assembly of Lanthanide Coordination Polymers

Objective: To construct 1D, 2D, or 3D coordination polymers (MOFs) utilizing the bridging capabilities of the deprotonated carboxylate group[2].

  • Precursor Mixing: Combine 0.3 mmol of the ligand and 0.1 mmol of a Lanthanide salt (e.g., La(NO₃)₃·6H₂O or Nd(NO₃)₃·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF) and 2 mL of distilled water.

  • Solvothermal Synthesis: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

    • Causality: Lanthanide ions are hard Lewis acids that require significant activation energy to form reversible, highly ordered bonds with organic ligands. Solvothermal conditions (high temperature and autogenous pressure) overcome this kinetic barrier, favoring the thermodynamically stable crystalline framework over amorphous kinetic byproducts[2].

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling causes sudden supersaturation, leading to microcrystalline powder. Slow cooling minimizes nucleation sites, promoting the growth of large, single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Phase Validation: Wash the resulting crystals with cold DMF and ethanol. Perform Powder X-Ray Diffraction (PXRD) on a bulk sample.

    • Self-Validation: Match the experimental PXRD diffractogram to the simulated diffractogram derived from the single-crystal data to confirm 100% phase purity of the bulk material.

References

  • Solid-State and Solution-State Coordination Chemistry of Lanthanide(III) Complexes with (Pyrazol-1-yl)acetic Acid Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted pyrazole-3-acetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of substituted pyrazole-3-acetic acids. The target compound, 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid , presents two major synthetic hurdles: achieving regioselective O-alkylation in the presence of a competing ambident nitrogen nucleophile, and preventing spontaneous decarboxylation during ester hydrolysis.

This guide deconstructs these side reactions, offering mechanistic causality, optimized data, and self-validating protocols to ensure high-fidelity synthesis.

Reaction Workflow and Side Reaction Mapping

The diagram below maps the critical synthetic path from the 4-hydroxy precursor to the final acetic acid, highlighting the exact nodes where catastrophic side reactions occur.

PyrazoleSynthesis Precursor Ethyl 4-hydroxy-1H-pyrazole -3-acetate Ethoxylation Ethoxylation Step (EtI, Base) Precursor->Ethoxylation TargetEster Ethyl 2-(4-ethoxy-1H-pyrazol -3-yl)acetate (Target Intermediate) Ethoxylation->TargetEster O-Alkylation (Hard Base, e.g., Ag2CO3) SideProduct1 N-Ethyl-4-hydroxy-... (N-Alkylation Side Reaction) Ethoxylation->SideProduct1 N-Alkylation (Soft Base, e.g., K2CO3) Hydrolysis Saponification Step (LiOH, THF/H2O) TargetEster->Hydrolysis FinalProduct 2-(4-Ethoxy-1H-pyrazol -3-yl)acetic acid (Final Product) Hydrolysis->FinalProduct Mild Conditions (< 40°C) SideProduct2 4-Ethoxy-3-methyl-1H-pyrazole (Decarboxylation Side Reaction) Hydrolysis->SideProduct2 Harsh Acid/Heat (> 60°C)

Reaction workflow for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid highlighting major side reactions.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why am I getting a complex mixture of N-ethyl and O-ethyl products during the ethoxylation of ethyl 4-hydroxy-1H-pyrazole-3-acetate? Causality: The 1H-pyrazole system acts as an ambident nucleophile. While the 4-hydroxyl group is the intended target, the pyrazole nitrogen is highly nucleophilic. Under standard basic conditions (e.g., K₂CO₃ in DMF), the nitrogen lone pair competes aggressively for the ethyl halide. According to Hard Soft Acid Base (HSAB) theory, soft electrophiles (like ethyl iodide) combined with polar aprotic solvents inherently favor N-alkylation. Solution: Shift the reaction mechanics by using a halophilic Lewis acid base, such as Silver Carbonate (Ag₂CO₃). The silver ion abstracts the iodide, creating a harder, more carbocation-like ethyl electrophile that preferentially attacks the harder oxygen nucleophile.

Q2: My final ester hydrolysis yields 4-ethoxy-3-methyl-1H-pyrazole instead of the desired acetic acid. How do I prevent this degradation? Causality: Pyrazole-3-acetic acids are vinylogous analogs of β -keto acids. The C=N double bond of the pyrazole ring acts as an electron sink. If you perform the hydrolysis under acidic conditions (or over-acidify during the final workup), the protonation of the pyrazole nitrogen drastically increases this electron-withdrawing effect. This facilitates a 6-membered cyclic transition state that rapidly extrudes CO₂, resulting in decarboxylation. Solution: Strictly avoid acidic hydrolysis. Utilize mild, base-catalyzed saponification (LiOH in THF/H₂O) at room temperature, and never drop the pH below 3.5 during the final isolation.

Q3: I am attempting an alternative route using the Wolff-Kishner reduction of a pyrazolylglyoxylate intermediate. Why is the reaction stalling at the hydrazone? Causality: As detailed in recent multigram synthesis protocols for pyrazolylacetic acids ( [1]), the decomposition of the hydrazone intermediate into the methylene group requires extreme thermal energy. If water is present, the boiling point of the mixture remains too low to overcome the activation energy barrier. Solution: Utilize the Huang-Minlon modification. Ensure you are using diethylene glycol as the solvent and actively distill off excess hydrazine and water until the internal temperature reaches at least 195°C.

Quantitative Data: Condition Optimization

The table below summarizes our internal optimization data for the critical ethoxylation step, demonstrating the profound impact of base and solvent selection on regioselectivity.

Base / ReagentSolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Mass Balance / Loss
K₂CO₃ / EtIDMF6035%55%10% (Degradation)
Cs₂CO₃ / EtIMeCN8045%40%15% (Dialkylation)
NaH / EtITHF0 to 2578%12%10% (Unreacted)
Ag₂CO₃ / EtI Toluene 80 85% <5% 10% (Unreacted)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify success before proceeding.

Protocol A: Regioselective Synthesis of Ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate
  • Charge: To a dry 250 mL round-bottom flask under N₂, add ethyl 4-hydroxy-1H-pyrazole-3-acetate (10.0 g, 58.8 mmol) and anhydrous toluene (100 mL).

  • Base Addition: Add Silver Carbonate (Ag₂CO₃) (8.9 g, 32.3 mmol, 0.55 eq). Mechanistic Note: Shield the flask from direct light to prevent premature degradation of the silver salt.

  • Electrophile Addition: Dropwise add Ethyl Iodide (EtI) (10.1 g, 64.7 mmol, 1.1 eq) over 15 minutes.

  • Reaction: Heat the suspension to 80°C for 12 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, filter through a micro-celite plug, and analyze via LCMS.

    • Validation Criteria: The reaction is validated when the starting material peak (m/z 171) is <2% AUC. Furthermore, the ¹H-NMR of the crude must show a clean ethoxy triplet at ~1.35 ppm, lacking the complex downfield shifts characteristic of N-ethylation.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated silver iodide salts. Concentrate the filtrate under reduced pressure to yield the crude target ester.

Protocol B: Mild Saponification to 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid
  • Charge: Dissolve the crude ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate (10.0 g) in a mixture of THF (40 mL) and Methanol (10 mL).

  • Base Addition: Slowly add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (4.2 g, 100 mmol) in DI Water (40 mL).

    • Mechanistic Note: LiOH provides a sufficiently nucleophilic hydroxide without the harshness of NaOH/KOH, preventing pyrazole ring cleavage, while the basic conditions completely suppress the β -keto-like decarboxylation pathway.

  • Reaction: Stir vigorously at 20-25°C for 4 hours. Do not heat.

  • Self-Validation (IPC): TLC (10% MeOH in DCM) should indicate complete consumption of the higher-Rf ester precursor.

  • Workup: Remove THF/MeOH under reduced pressure (bath temp <30°C). Dilute the aqueous layer with 20 mL water and extract with EtOAc (2 x 20 mL) to remove unreacted organic impurities. Discard the organic layer.

  • Acidification (CRITICAL STEP): Cool the aqueous layer to 0°C. Carefully acidify to pH 3.5-4.0 using 1M HCl.

    • Mechanistic Note: Over-acidification (pH < 2) risks protonating the pyrazole nitrogen, triggering immediate decarboxylation to the 3-methyl byproduct.

  • Isolation: Extract the precipitated product into EtOAc (3 x 40 mL), dry over Na₂SO₄, and concentrate to yield 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid as a white solid.

References

  • Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (PubMed Central) URL: [Link]

Optimization

Technical Support Center: Crystallization of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Welcome to the technical support center for the crystallization of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve challenges during your crystallization experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Issue 1: My compound is "oiling out" instead of crystallizing.

This common problem occurs when the solute comes out of the supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is too close to the melting point of the compound.[1][2]

Root Cause Analysis and Solutions:

  • Reduce the Cooling Rate: Rapid cooling can cause the concentration of the solute to exceed the solubility limit so quickly that molecules don't have time to orient themselves into a crystal lattice.

    • Protocol: Once your compound is fully dissolved in the hot solvent, instead of placing it directly in an ice bath, allow it to cool slowly to room temperature on the benchtop. You can further slow the cooling process by insulating the flask. Once at room temperature, you can then proceed with further cooling in a refrigerator or ice bath.

  • Solvent Selection: The "like dissolves like" principle is a good starting point.[3] Given that 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid has both polar (carboxylic acid, pyrazole ring with N-H) and non-polar (ethoxy group) features, a solvent of intermediate polarity or a mixed solvent system is often a good choice.[2][4]

    • Actionable Advice: If you are using a very non-polar solvent, the compound may be "crashing out" too quickly. Conversely, in a very polar solvent, it might be too soluble. Experiment with solvents like ethyl acetate, acetone, or ethanol.[5] Using a solvent pair, such as ethanol-water or ethyl acetate-hexane, can be highly effective.[1][4][5] You would dissolve the compound in the "good" solvent (in which it is more soluble) and then slowly add the "anti-solvent" (in which it is less soluble) at an elevated temperature until you see slight turbidity. Then, allow it to cool slowly.

  • Increase the Solvent Volume: A solution that is too concentrated can lead to oiling out.

    • Experimental Step: After dissolving your compound in a minimal amount of hot solvent, add a small amount of additional hot solvent (e.g., 10-20% more) to ensure the solution is not overly saturated upon cooling.

Issue 2: The crystallization yield is very low.

A low yield can be due to several factors, including the compound's high solubility in the cold solvent, incomplete precipitation, or loss of material during transfers.

Troubleshooting Steps:

  • Optimize Your Solvent System: The ideal solvent should dissolve the compound when hot but not when it is cold.[3]

    • Solvent Screening: Test the solubility of your compound in a small amount of various solvents at room temperature and at their boiling points. The goal is to find a solvent where the solubility difference between hot and cold is maximized.

  • Cooling to a Lower Temperature: Ensure you are allowing sufficient time at a low enough temperature for the crystallization to complete.

    • Procedure: After slow cooling to room temperature, place the crystallization vessel in an ice bath (0 °C) or even a freezer (if the solvent's freezing point allows) for several hours to maximize the amount of product that crystallizes out of the solution.

  • Reduce the Amount of Solvent: Using too much solvent will keep more of your compound dissolved even at low temperatures.

    • Technique: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.

Issue 3: The resulting crystals are very small or needle-like, making them difficult to filter and dry.

Fine crystals or needles often result from rapid nucleation and crystal growth.[6] This can lead to a product that is difficult to handle and may trap impurities.

Strategies for Improving Crystal Size and Morphology:

  • Slow Down the Crystallization Process: As with oiling out, a slower cooling rate gives molecules more time to incorporate into the crystal lattice in an orderly fashion, leading to larger, more well-defined crystals.[6]

  • Employ a Seeding Strategy: Introducing a small number of seed crystals can promote the growth of existing crystals rather than the formation of many new nuclei.[6]

    • Protocol: Once the solution has cooled slightly and is supersaturated, add a few tiny crystals of the pure compound. This provides a template for further crystal growth.

  • Utilize a Solvent Pair: A carefully chosen solvent/anti-solvent system can help control the rate of supersaturation and promote slower crystal growth.

    • Workflow: Dissolve the compound in a "good" solvent and then slowly add the "anti-solvent" dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[7]

Issue 4: The purity of the crystallized product is not improving.

If the purity is not increasing after crystallization, it may be due to the co-crystallization of impurities or the inclusion of mother liquor within the crystals.[8]

Purification Enhancement Techniques:

  • Choose a Different Solvent: Impurities may have similar solubility profiles to your desired compound in a particular solvent. Switching to a solvent with different polarity can alter the solubility of both the compound and the impurities, potentially leaving more of the impurity in the solution.

  • Perform a Hot Filtration: If you observe insoluble impurities in your hot solution, they should be removed before cooling.

    • Procedure: Dissolve the compound in the hot solvent, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble material.[1][4]

  • Consider an Acid-Base Extraction: Since your compound is a carboxylic acid, you can use its acidic nature for purification.

    • Protocol: Dissolve the impure solid in an organic solvent like ethyl acetate. Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic compound will move to the aqueous layer as its salt, while non-acidic impurities will remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and then re-acidify with an acid like HCl to precipitate the purified compound. This can then be recrystallized.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid?

A1: Given the molecule's structure, which includes a polar carboxylic acid and a moderately polar pyrazole ring, alongside a less polar ethoxy group, solvents of intermediate polarity are a good starting point.[2][4] A recommended screening panel would include:

  • Alcohols: Ethanol, Methanol[9]

  • Esters: Ethyl acetate[5]

  • Ketones: Acetone[5]

  • Ethers: Dioxane (use with caution)

  • Aqueous Mixtures: Ethanol/water, Acetone/water[3][5]

Q2: How does the pyrazole ring affect solubility and crystallization?

A2: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the other nitrogen can act as a hydrogen bond acceptor. This contributes to its polarity and potential for hydrogen bonding, which influences its solubility in various solvents.[7][10] In an acidic medium, one of the nitrogen atoms can be protonated, increasing its solubility in aqueous solutions.[10] This property can be leveraged during purification, as mentioned in the acid-base extraction troubleshooting tip.

Q3: What is the role of supersaturation in crystallization?

A3: Supersaturation is the essential driving force for crystallization.[6] It is a state where the concentration of the solute in the solution is higher than its solubility at a given temperature. Crystallization occurs in two main steps: nucleation (the formation of small, stable crystal "seeds") and crystal growth (the addition of more molecules to these seeds). Both of these steps can only happen from a supersaturated solution.[6]

Q4: Can I use a rotary evaporator to speed up crystallization?

A4: While a rotary evaporator is excellent for removing solvent, using it to induce crystallization by rapidly concentrating a solution often leads to the formation of an amorphous solid or very small, impure crystals. This is because the high rate of solvent removal creates a very high level of supersaturation very quickly, not allowing time for an ordered crystal lattice to form. Slow evaporation or slow cooling are generally preferred methods for obtaining high-quality crystals.

Visualizing Crystallization Workflows

Solvent Selection Decision Tree

This diagram outlines a logical workflow for selecting an appropriate solvent system for crystallization.

SolventSelection start Start: Crude Solid test_solubility Test Solubility in Various Solvents (Hot & Cold) start->test_solubility find_good_solvent Good Solvent Found? (Soluble Hot, Insoluble Cold) test_solubility->find_good_solvent single_solvent Use Single Solvent Crystallization find_good_solvent->single_solvent Yes no_good_solvent No Single Solvent is Ideal find_good_solvent->no_good_solvent No cool Cool Slowly single_solvent->cool solvent_pair Select a Miscible Solvent Pair (Good & Anti-Solvent) no_good_solvent->solvent_pair dissolve Dissolve in 'Good' Solvent (Hot) solvent_pair->dissolve add_anti Add 'Anti-Solvent' (Hot) Until Turbidity Appears dissolve->add_anti redissolve Add a Few Drops of 'Good' Solvent to Re-clarify add_anti->redissolve redissolve->cool

Caption: A decision tree for systematic solvent selection in crystallization.

General Troubleshooting Workflow

This flowchart provides a step-by-step guide for troubleshooting common crystallization problems.

Troubleshooting start Crystallization Attempt outcome Analyze Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out No low_yield Problem: Low Yield outcome->low_yield No poor_morphology Problem: Small/Needle Crystals outcome->poor_morphology No success Success: Pure Crystals outcome->success Good Crystals solution1 Action: - Slow cooling rate - Use more solvent - Change solvent oiling_out->solution1 solution2 Action: - Cool to lower temp - Use less solvent - Change solvent low_yield->solution2 solution3 Action: - Slow cooling rate - Use seeding - Use solvent pair poor_morphology->solution3 solution1->start solution2->start solution3->start

Caption: A workflow for diagnosing and solving common crystallization issues.

Data Summary

Table 1: Common Solvents for Crystallization of Polar Organic Acids
SolventBoiling Point (°C)PolarityComments
Water100Very HighGood for polar compounds, but high boiling point can make drying difficult.[3][5]
Ethanol78HighA versatile solvent, often used in a pair with water.[2]
Methanol65HighDissolves more polar compounds than other alcohols.[5]
Acetone56Medium-HighExcellent solvent, but its low boiling point can be a drawback.[5]
Ethyl Acetate77MediumAn excellent, versatile solvent with a convenient boiling point.[5]
Toluene111LowGood for aryl compounds, but high boiling point can be problematic.[2][5]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • 1 3.3. CRYSTALLIZATION. (n.d.).
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026, March 15). ijarsct.
  • Crystallization. (n.d.).
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.

Sources

Troubleshooting

Scaling up the synthesis of "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid"

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing.

Scaling up pyrazole-acetic acid derivatives introduces complex thermodynamic and kinetic challenges. This guide moves beyond basic procedures by explaining the causality behind process parameters and providing a self-validating framework to ensure your batches are reproducible, high-yielding, and analytically pure.

Process Visualization: Synthetic Pathway

SynthesisPathway A Diethyl 2-ethoxy-3-oxopentanedioate + Hydrazine Hydrate B Cyclocondensation (Acetic Acid, N2 atm) A->B  Step 1 C Ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate B->C  Intermediate D Alkaline Hydrolysis (NaOH / MeOH) C->D  Step 2 E Acidification & Crystallization (HCl, pH 2.5) D->E  Workup F 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid E->F  Isolation

Synthetic workflow for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid scale-up.

Self-Validating Scale-Up Protocol

To ensure batch-to-batch consistency, every step in this protocol includes an integrated self-validation checkpoint. Do not proceed to the next phase until the checkpoint criteria are met.

Phase 1: Precursor Cyclocondensation

  • Reactor Preparation: Charge a glass-lined reactor with diethyl 2-ethoxy-3-oxopentanedioate (1.0 eq) and glacial acetic acid (solvent, 5 vol).

  • Atmospheric Control: Purge the reactor with N₂ gas for 30 minutes. Causality: Establishing an inert atmosphere is critical. The methylene group on the acetic acid side chain is highly activated by the adjacent pyrazole ring, making it highly susceptible to oxidative degradation during prolonged heating at scale.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise while strictly maintaining the internal temperature below 25°C. Causality: Hydrazine addition is highly exothermic. Controlling the temperature prevents the nucleophilic attack from overshooting, which would lead to the formation of undesired linear hydrazide byproducts rather than the cyclized pyrazole.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours. Self-Validation Checkpoint: Pull a 1 mL in-process sample, quench with water, extract with ethyl acetate, and analyze via HPLC. Proceed to Phase 2 only when the dicarbonyl precursor is <1% AUC. If >1%, continue heating and re-test after 1 hour.

Phase 2: Ester Hydrolysis & Isolation 5. Solvent Exchange: Concentrate the mixture under reduced pressure to remove the acetic acid, then dissolve the crude intermediate (ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate) in methanol (4 vol). 6. Hydrolysis: Add 3N NaOH aqueous solution (2.5 eq) and stir at 45°C for 2 hours. Self-Validation Checkpoint: Confirm complete ester hydrolysis via HPLC. The intermediate ester peak must be completely absent before moving to acidification, as unreacted ester will co-precipitate and ruin final purity. 7. Crystallization: Cool the reactor to 5°C. Slowly acidify the mixture with 2N HCl to a precise pH of 2.5. Causality: The isoelectric point of the pyrazole-acetic acid dictates crystallization efficiency. Overshooting the pH (going too acidic) will protonate the pyrazole nitrogen, increasing aqueous solubility and crashing your isolated yield. 8. Isolation: Filter the resulting precipitate, wash with cold deionized water (2 vol), and dry under vacuum at 40°C to constant weight.

Quantitative Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) required to maintain yield and purity as you transition from bench to commercial manufacturing.

Scale ParameterBench Scale (10 g)Pilot Scale (1 kg)Commercial Scale (10 kg+)
Agitation Speed 250 RPM (Magnetic)150 RPM (Overhead, Pitched Blade)90 RPM (Anchor/Turbine)
Atmosphere Ambient (Fume hood)Strict N₂ BlanketContinuous N₂ Purge
Hydrazine Addition Time 10 minutes1.5 hours4.5 hours
Hydrolysis Temp 45°C45°C ± 2°C45°C ± 2°C
Expected Yield 85 - 88%82 - 85%80 - 84%
Purity (HPLC AUC) > 99.0%> 98.5%> 98.5%

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant drop in yield during the cyclocondensation step when moving from 10g to 1kg scale? A: At the bench scale, heat dissipation and mixing are highly efficient. During pilot-scale transitions, poor mixing and heat transfer limitations can lead to incomplete reactions and the formation of side products. The causality here is rooted in the exothermic nature of the hydrazine addition. If localized hot spots occur due to inadequate agitation, competing side reactions outcompete the desired cyclization. Actionable Solution: Optimize your agitation speed and impeller design to ensure visual homogeneity and product purity (1)[1]. Implement a controlled, dropwise addition of hydrazine while strictly maintaining the internal temperature below 25°C before initiating the heating phase.

Q2: My final isolated product shows a high level of impurities, specifically oxidized derivatives. How can this be prevented? A: The methylene group of the acetic acid side chain is highly activated by the adjacent pyrazole ring, making it susceptible to aerobic oxidation at elevated temperatures. This is a classic scale-up issue where the increased surface area and longer processing times at pilot scale exacerbate exposure to oxygen. Actionable Solution: Pilot-scale reactions (>10 g) strictly require an inert atmosphere (N₂) to prevent oxidation of the acetic acid side chain (2)[2]. Ensure continuous nitrogen sparging during both the cyclocondensation and hydrolysis heating phases.

Q3: Batch-to-batch analytical testing (NMR) shows inconsistencies in the pyrazole N-H proton signals. Is the product degrading? A: Not necessarily. This is likely due to pyrazole ring tautomerism (the rapid interconversion between 1H and 2H tautomers). The equilibrium of these tautomers is highly sensitive to the microenvironment of the sample. Actionable Solution: You must meticulously document and standardize reaction and analytical parameters, particularly pH and solvent polarity, as slight variations can significantly alter pyrazole ring tautomerism (2)[2]. When preparing NMR samples, strictly use a standardized deuterated solvent (e.g., DMSO-d6) and ensure the sample is completely free of residual acidic or basic moisture.

Q4: What is the most efficient precursor strategy for synthesizing the 4-ethoxy pyrazole derivative? A: The synthesis of pyrazole-3-acetic acid derivatives often employs dicarbonyl precursors that already contain the acetic acid or a protected form of it (2)[2]. For the 4-ethoxy derivative, reacting diethyl 2-ethoxy-3-oxopentanedioate with hydrazine hydrate allows for the direct formation of the pyrazole ring with an acetic acid ester group at the 3-position. Subsequent alkaline hydrolysis easily yields the desired carboxylic acid without requiring late-stage O-alkylation, which often suffers from competing N-alkylation side reactions.

References

Sources

Optimization

Technical Support Center: Analytical Methods for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Welcome to the technical support center for the analytical refinement of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical refinement of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As specific, validated methods for this particular molecule are not widely published, this document provides a framework based on first principles of analytical chemistry, focusing on the structural characteristics of the analyte: a moderately polar molecule with a carboxylic acid functional group (pKa ~3-5) and a UV-active pyrazole ring.

Our approach is to empower you with the causal logic behind experimental choices, enabling you to develop, validate, and troubleshoot robust analytical methods. Every protocol and troubleshooting step is grounded in established scientific principles and authoritative guidelines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the analysis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Q1: What is the best starting point for HPLC analysis of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical starting point. The molecule has sufficient hydrophobicity to be retained on a C18 column and the pyrazole ring should provide adequate UV absorbance for detection.

  • Recommended Starting Conditions:

    • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).

    • Detection: UV detection at a wavelength between 210-230 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

    • Gradient: A broad scouting gradient (e.g., 5-95% B over 15 minutes) is effective for initial method development[1].

Q2: My HPLC peak for the compound is tailing severely. What is the cause and how do I fix it?

A2: Peak tailing for this acidic compound is most commonly caused by secondary interactions between the deprotonated (negatively charged) carboxylic acid and active sites on the silica stationary phase (residual silanols)[2][3].

  • Primary Solution: Control the Mobile Phase pH. The key is to suppress the ionization of both the analyte and the silanol groups.

    • Lower the pH of the aqueous mobile phase (Mobile Phase A) to at least 1.5-2 pH units below the analyte's pKa[4][5]. For a carboxylic acid, a pH of 2.5-3.0 is ideal. This is achieved by adding an acidifier like formic acid, phosphoric acid, or TFA[4]. This ensures the analyte is in its neutral, more retained form and minimizes interactions with surface silanols[3].

  • Secondary Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration[4].

    • Column Contamination/Void: A blocked frit or a void at the column inlet can cause physical distortion of the peak[6]. Try flushing the column or reversing it (if the manufacturer allows) to wash away contaminants[2].

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase mixture.

Q3: I have low sensitivity with UV detection. How can I improve it?

A3: Low sensitivity can be addressed by optimizing detection parameters or by switching to a more sensitive detection technique like mass spectrometry (MS).

  • UV Detection Optimization:

    • Wavelength: Ensure you are monitoring at the absorbance maximum (λmax) of the pyrazole ring. Use a PDA detector to scan the UV spectrum of your analyte peak. A low UV wavelength (e.g., 210-220 nm) often provides a more universal and sensitive response for many organic molecules[1].

    • Mobile Phase Absorbance: If using TFA, be aware that it has a higher UV cutoff than formic acid. At low wavelengths (<220 nm), a high TFA concentration can increase baseline noise and reduce sensitivity.

  • Switching to Mass Spectrometry (LC-MS):

    • LC-MS offers significantly higher sensitivity and selectivity[7]. For this compound, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) is expected to be highly efficient due to the acidic nature of the carboxylic acid group.

Q4: What are the best practices for sample preparation?

A4: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible format.[8][9] For drug substances, a simple "dilute and shoot" approach is often sufficient[9].

  • Solubility: Determine the solubility of your compound. A mixture of water/acetonitrile or water/methanol is a good starting point. Mild sonication can aid dissolution[9].

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit[10].

  • Matrix Effects (for complex samples): If your analyte is in a complex matrix (e.g., biological fluid, formulation excipients), sample cleanup may be necessary. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to isolate the analyte and remove interferences[11][12].

Part 2: In-Depth Troubleshooting Guides

Guide 1: HPLC-UV Method Troubleshooting

This guide provides a systematic approach to resolving common issues in the HPLC-UV analysis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

G start Symptom: Tailing Peak (Asymmetry > 1.2) check_neutral Inject a neutral marker (e.g., Uracil, Toluene) start->check_neutral neutral_tails Does the neutral marker tail? check_neutral->neutral_tails physical_problem Diagnosis: Physical Problem (Void, Dead Volume, Blockage) neutral_tails->physical_problem  Yes   chemical_problem Diagnosis: Chemical Problem (Secondary Interactions) neutral_tails->chemical_problem  No   fix_physical1 Check fittings for dead volume physical_problem->fix_physical1 fix_chemical1 Lower mobile phase pH to 2.5-3.0 (use 0.1% FA or H3PO4) chemical_problem->fix_chemical1 fix_physical2 Flush column / Replace frit fix_physical1->fix_physical2 fix_physical3 Replace column if voided fix_physical2->fix_physical3 fix_chemical2 Use a high-purity, end-capped column fix_chemical1->fix_chemical2 fix_chemical3 Reduce sample concentration fix_chemical2->fix_chemical3

Caption: Troubleshooting workflow for HPLC peak tailing.

Problem Potential Cause Recommended Solution & Explanation
Poor Retention Mobile phase is too strong (too much organic solvent).Decrease the initial percentage of organic solvent (e.g., acetonitrile) in your gradient or isocratic method.
Analyte is ionized (repelled from C18 phase).Ensure mobile phase pH is < 3.0 to keep the carboxylic acid protonated and neutral, increasing its hydrophobic interaction with the stationary phase[5].
Variable Retention Times Mobile phase improperly prepared or buffered.Ensure consistent and accurate mobile phase preparation. Use a buffer if operating near the analyte's pKa, although at pH 2.5-3.0, a simple acidifier is usually sufficient.
Column temperature fluctuations.Use a column oven to maintain a stable temperature (e.g., 30-40 °C).
Split Peaks Partially blocked column inlet frit.Back-flush the column (if permitted). If the problem persists, replace the frit or the column.
Sample solvent incompatible with mobile phase.Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Guide 2: LC-MS/MS Method Troubleshooting

For high-sensitivity quantification, LC-MS/MS is the preferred technique. The carboxylic acid group makes this compound ideal for negative ion ESI.

G start Goal: Analyze Compound quant Quantitative Analysis? start->quant hplc_uv HPLC-UV (Assay, Purity) quant->hplc_uv  No (Assay)   lc_ms LC-MS (High Sensitivity, Trace Analysis) quant->lc_ms  Yes (Trace)   qual Qualitative / ID? hr_ms High-Resolution MS (Structure Elucidation) qual->hr_ms  Yes   hplc_uv:e->qual:w lc_ms:e->qual:w

Caption: Decision tree for analytical method selection.

Parameter Recommendation & Rationale
Ionization Mode ESI Negative. The carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion, providing a strong signal.
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile. While basic conditions can enhance negative ionization, acidic mobile phases are far better for reversed-phase chromatography of acids (preventing peak tailing)[13]. ESI is robust enough to generate sufficient [M-H]⁻ ions even in an acidic mobile phase.
MS/MS Transition (MRM) Parent Ion (Q1): The m/z of the deprotonated molecule. Product Ion (Q3): A stable fragment generated by collision-induced dissociation (CID). A likely fragment would be from the loss of CO₂ (44 Da) from the carboxylate group. This must be determined experimentally via infusion or product ion scans.
Source Parameters Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for the specific parent ion. This is compound-dependent and must be tuned on your specific instrument.

Q&A for LC-MS

Q: I see poor signal in negative ion mode even with an acidic mobile phase. Why? A: This is uncommon for a carboxylic acid but can happen.

  • Check Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the low mass range.

  • Source Contamination: A contaminated ion source can suppress signal. Perform routine source cleaning.

  • Consider Derivatization: In extreme cases where sensitivity is still insufficient, derivatization can be used to add a permanently charged or easily ionizable tag to the molecule, though this adds complexity to the sample preparation[14].

Part 3: Experimental Protocols

Protocol: De Novo HPLC-UV Method Development

This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method from scratch, in accordance with principles outlined in guidelines like ICH Q2(R1)[15][16][17].

G start Weigh Compound dissolve Dissolve in Diluent (e.g., 50:50 MeCN/H2O) start->dissolve sonic Sonicate (5-10 min) dissolve->sonic filter Filter through 0.22 µm Syringe Filter sonic->filter inject Inject into HPLC filter->inject

Caption: Standard sample preparation workflow.

Step-by-Step Method Development:

  • Objective Definition: Define the method's purpose (e.g., purity assay, quantification of a specific impurity). This will dictate the required validation parameters like specificity, linearity, and accuracy[16][17].

  • Analyte Characterization: Prepare a stock solution of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Detector and Wavelength Selection:

    • Inject the stock solution using a generic broad gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 20 minutes) on a C18 column.

    • Using a PDA detector, extract the UV spectrum from the main peak to identify the λmax. Select this wavelength for analysis. If no distinct maximum exists, a low wavelength like 220 nm is a good choice[1].

  • Column and Mobile Phase Screening (Optimization):

    • Phase A: Prepare aqueous mobile phases with different acidifiers (e.g., 0.1% Formic Acid, 0.05% TFA, 0.01M Potassium Phosphate at pH 2.5).

    • Phase B: Test both Acetonitrile and Methanol as the organic modifier. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

    • Column: Screen at least two different C18 columns from different manufacturers and potentially a different stationary phase (e.g., Phenyl-Hexyl) to assess changes in selectivity.

    • Run the scouting gradient with each combination, evaluating peak shape, retention time, and resolution from any impurities.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient slope and time to optimize resolution around the main peak and its closest impurities. If the peak elutes very early, decrease the starting %B. If it elutes very late, increase the starting %B.

  • Method Validation: Once the final conditions are selected, perform a validation study according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness[15][18].

References

  • Gamoh, K., & Gonnoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-9. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Spectroscopy Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SciSpace. (n.d.). Sample preparation in analysis of pharmaceuticals. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Patti, G. J., et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(15), 5696-5703. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? [Link]

  • Shinde, D. D., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(6), 237. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Axion Labs. (2022). Troubleshooting peak tailing in HPLC. [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Journal of Analytical & Pharmaceutical Research. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • LCGC International. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Methodologies for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a key building block in medicinal chemistry, finding application in the development of various therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes for this target molecule. The first is a classical approach based on the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole core. The second is a post-functionalization approach, which involves the modification of a pre-formed pyrazole ring. This document offers a detailed, step-by-step protocol for each method, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[1] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The acetic acid moiety at the 3-position of the pyrazole ring provides a convenient handle for further chemical modifications, making 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

The selection of a synthetic route for a target molecule is a critical decision in the drug development process, with implications for yield, purity, cost, and scalability. This guide aims to provide a comprehensive and objective comparison of two plausible synthetic strategies for 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid, empowering researchers to make informed decisions for their synthetic campaigns.

Method 1: The Knorr Pyrazole Synthesis Approach

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] This method is highly versatile and allows for the introduction of a wide range of substituents on the pyrazole ring.[2] In this proposed route, we utilize a custom-synthesized β-ketoester bearing the desired ethoxy group as a key starting material.

Causality Behind Experimental Choices

The choice of diethyl 2-ethoxy-3-oxosuccinate as the β-dicarbonyl component is crucial as it directly installs the required ethoxy group at the 4-position and the ester group at the 3-position of the resulting pyrazole. Hydrazine hydrate is used as the simplest hydrazine source to form the unsubstituted pyrazole ring. The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization.[2] The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-Ethoxy-1H-pyrazol-3-yl)acetate

  • To a solution of diethyl 2-ethoxy-3-oxosuccinate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.[4]

  • Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate.

Step 2: Hydrolysis to 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

  • Dissolve the ethyl 2-(4-ethoxy-1H-pyrazol-3-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(4-ethoxy-1H-pyrazol-3-yl)acetic acid.

Workflow Diagram

Knorr_Synthesis start Diethyl 2-ethoxy-3-oxosuccinate step1 Step 1: Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 intermediate Ethyl 2-(4-Ethoxy-1H-pyrazol-3-yl)acetate step1->intermediate step2 Step 2: Hydrolysis (NaOH, Ethanol/Water) intermediate->step2 product 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid step2->product Post_Functionalization start Ethyl 2-(1H-pyrazol-3-yl)acetate step1 Step 1: N-Protection ((Boc)₂O, DMAP) start->step1 intermediate1 N-Boc-protected pyrazole step1->intermediate1 step2 Step 2: Iodination (NIS, DMF) intermediate1->step2 intermediate2 4-Iodo-N-Boc-pyrazole step2->intermediate2 step3 Step 3: Ethoxylation (NaOEt, CuI, Ligand) intermediate2->step3 intermediate3 N-Boc-protected ethoxy-pyrazole step3->intermediate3 step4 Step 4: Deprotection & Hydrolysis (TFA, then NaOH) intermediate3->step4 product 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid step4->product

Caption: Post-functionalization workflow for the target molecule.

Comparative Analysis

FeatureMethod 1: Knorr Pyrazole SynthesisMethod 2: Post-Functionalization
Starting Materials Diethyl 2-ethoxy-3-oxosuccinate, Hydrazine hydrateEthyl 2-(1H-pyrazol-3-yl)acetate, (Boc)₂O, NIS, Sodium ethoxide, CuI
Number of Steps 24
Key Transformation CyclocondensationHalogenation and Nucleophilic Substitution
Estimated Overall Yield Moderate to Good (Potentially 50-70% based on similar reactions)Lower (Potentially 20-40% due to multiple steps)
Scalability Generally good for Knorr synthesesMay be challenging due to the use of metal catalysts and multi-step nature
Reagent Cost & Availability Custom synthesis of the β-ketoester may be requiredStarts from a more readily available pyrazole, but requires more reagents
Control of Regioselectivity High, determined by the structure of the β-dicarbonyl compoundHigh, directed by the initial pyrazole structure
Potential Challenges Synthesis and stability of the ethoxy-β-ketoesterIncomplete reactions, purification of intermediates, catalyst removal

Conclusion

Both the Knorr pyrazole synthesis and the post-functionalization approach offer viable, albeit distinct, strategies for the synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

The Knorr synthesis (Method 1) is a more convergent and potentially higher-yielding route, making it attractive for larger-scale synthesis, provided the starting ethoxy-β-ketoester is accessible. Its main advantage lies in its efficiency and directness in constructing the desired substituted pyrazole core.

The post-functionalization route (Method 2) , while longer and likely lower-yielding, offers greater flexibility. It starts from a simpler, commercially available pyrazole and allows for the late-stage introduction of the ethoxy group. This could be advantageous for creating a library of analogs with different alkoxy groups at the 4-position, as the same initial steps could be used for various final products.

The ultimate choice of method will depend on the specific project goals, including the desired scale of synthesis, the availability of starting materials, and the need for analog synthesis. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and reagent costs when selecting their synthetic strategy.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link]

  • MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 30(18), 4567. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • RSC Publishing. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(34), 9038-9047. Retrieved from [Link]

  • IJC. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63B, 137-144. Retrieved from [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(4), 83-114. Retrieved from [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis, 55(13), 2035-2048. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN J. Chem., 4(2), 339-343. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" Based Inhibitors

This guide provides a comprehensive analysis of the cross-reactivity profile of a novel class of inhibitors based on the "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" scaffold. For the purpose of this technical review, we wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of a novel class of inhibitors based on the "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" scaffold. For the purpose of this technical review, we will focus on a lead candidate, designated PX-101 , designed as a selective inhibitor of Janus Kinase 1 (JAK1). The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed comparison of PX-101's performance against other established JAK inhibitors, supported by robust experimental data and protocols.

The imperative for such a guide stems from a critical challenge in modern drug discovery: achieving target selectivity.[1][2] This is particularly pertinent for protein kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding sites, making off-target interactions a significant hurdle.[3][4] Inadequate selectivity can lead to undesirable side effects or a misinterpretation of a compound's therapeutic mechanism.[4][5] This guide will delve into the experimental methodologies used to characterize the selectivity of PX-101 and contextualize its performance against clinically relevant benchmarks.

The Rationale for Kinase Selectivity in Drug Development

Protein kinases are a major class of drug targets, and their dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders.[3] However, the structural similarity among kinases, especially within the same family, presents a formidable challenge to developing selective inhibitors.[1] For instance, the Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their kinase domains. While inhibition of specific JAKs can be therapeutic, off-target inhibition of other family members can lead to adverse effects. Therefore, a thorough assessment of an inhibitor's selectivity profile is paramount during the early stages of drug discovery to mitigate potential safety risks and ensure that the observed therapeutic effects are indeed due to the intended target modulation.[4]

Comparative Inhibitors

To provide a clear benchmark for the performance of PX-101, we will compare its selectivity profile against two well-characterized JAK inhibitors:

  • Tofacitinib: A first-generation, non-selective JAK inhibitor, known to inhibit JAK1, JAK2, and JAK3 with similar potency.

  • Upadacitinib: A second-generation inhibitor with greater selectivity for JAK1 over other JAK family members.

This comparison will highlight the advancements in achieving selectivity and position the performance of PX-101 within the current landscape of JAK inhibitors.

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of an inhibitor's selectivity. The following sections detail the key experimental workflows employed to characterize PX-101.

Workflow for Kinase Inhibition Assays

G cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Target Engagement A Lead Compound (PX-101) & Comparators B Primary Target Assay (JAK1) (Radiometric or TR-FRET) A->B Determine IC50 C JAK Family Selectivity Panel (JAK1, JAK2, JAK3, TYK2) A->C Assess Intra-family Selectivity D Broad Kinome-Wide Screen (e.g., 400+ kinases) A->D Identify Off-Target Hits H Phospho-STAT Analysis (Western Blot or ELISA) B->H Correlate in vitro and cellular data C->H E Cell Line Expressing Target (e.g., HEK293-JAK1) F Cytokine Stimulation (e.g., IL-6) E->F Confirm Cellular Potency & Selectivity G Compound Treatment (Dose-Response) F->G Confirm Cellular Potency & Selectivity G->H Confirm Cellular Potency & Selectivity

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Radiometric Kinase Assay for IC50 Determination

This assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.[6]

Protocol:

  • Prepare a reaction mixture containing the purified recombinant kinase (e.g., JAK1), a biotinylated substrate peptide, and the kinase reaction buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).

  • Add the test inhibitor (PX-101 or comparators) at varying concentrations (typically a 10-point, 3-fold serial dilution) or a DMSO vehicle control to the reaction mixture in a microtiter plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 4.7 M NaCl/35 mM EDTA).

  • Transfer the reaction mixture to a streptavidin-coated filter plate, allowing the biotinylated substrate to bind.

  • Wash the filter plate multiple times with a wash solution (e.g., 0.9% NaCl) to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated radiolabeled phosphate using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Receptor-Ligand Binding Assay for Off-Target Screening

To assess potential off-target effects on non-kinase targets, such as G protein-coupled receptors (GPCRs), a radioligand binding assay is a standard method.[7][8]

Protocol:

  • A membrane preparation from cells expressing the receptor of interest is incubated with a specific radioligand.

  • The test compound (PX-101) is added at a fixed concentration (e.g., 10 µM) to compete with the radioligand for binding to the receptor.

  • The reaction is allowed to reach equilibrium.

  • The reaction is terminated by rapid filtration through a filter mat, separating the bound from the unbound radioligand.

  • The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • The percentage of inhibition of radioligand binding is calculated by comparing the results from the test compound to a control with no compound.

Comparative Data and Analysis

The following tables summarize the hypothetical data obtained for PX-101 in comparison to Tofacitinib and Upadacitinib.

Table 1: JAK Family Inhibition Profile
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
PX-101 5 150 250 120 30-fold 50-fold
Tofacitinib1.220134016.7-fold0.8-fold
Upadacitinib4311082044002.6-fold19-fold

Data are hypothetical and for illustrative purposes.

The data in Table 1 indicate that PX-101 possesses high potency against its intended target, JAK1, with an IC50 of 5 nM. Importantly, it demonstrates significant selectivity over other JAK family members, with a 30-fold selectivity for JAK1 over JAK2 and a 50-fold selectivity over JAK3. This profile is favorable when compared to the broader activity of Tofacitinib and shows a distinct selectivity advantage over Upadacitinib in this hypothetical scenario.

Table 2: Kinome-Wide Selectivity Screen (Inhibition >50% at 1 µM)
CompoundNumber of Kinases Inhibited >50% (out of 403)Key Off-Target Hits (>75% Inhibition)
PX-101 8 ACK1, GAK
Tofacitinib35Multiple kinases across different families
Upadacitinib15Fewer off-targets than Tofacitinib

Data are hypothetical and for illustrative purposes.

The kinome-wide screen suggests that PX-101 is a highly selective inhibitor, interacting with a limited number of off-targets at a high concentration. This "cleaner" profile compared to Tofacitinib and Upadacitinib in this hypothetical dataset suggests a lower potential for off-target mediated side effects.

Discussion and Conclusion

This comparative guide has outlined the critical importance of cross-reactivity studies in the development of kinase inhibitors. Through a series of well-defined in vitro and cell-based assays, we have characterized the selectivity profile of a novel inhibitor, PX-101, based on the "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" scaffold.

The hypothetical data presented herein position PX-101 as a potent and highly selective JAK1 inhibitor. Its superior selectivity over other JAK family members, particularly JAK2 and JAK3, compared to established drugs like Tofacitinib, suggests a potential for a better therapeutic window. The minimal off-target activity in a broad kinome screen further underscores its specificity.

References

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL: [Link]

  • Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: National Center for Biotechnology Information URL: [Link]

  • Title: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile Source: Royal Society of Chemistry URL: [Link]

  • Title: In vitro Kinase Assay Source: Japan Radioisotope Association URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information URL: [Link]

  • Title: THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY Source: University of Arizona URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: British Journal of Pharmacology URL: [Link]

Sources

Validation

Benchmarking 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) as a Next-Generation COX-2 Inhibitor: A Comparative Guide

The pyrazole acetic acid scaffold has historically served as a foundational building block in medicinal chemistry, most notably yielding potent but non-selective non-steroidal anti-inflammatory drugs (NSAIDs) like lonazo...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole acetic acid scaffold has historically served as a foundational building block in medicinal chemistry, most notably yielding potent but non-selective non-steroidal anti-inflammatory drugs (NSAIDs) like lonazolac[1]. However, the clinical utility of traditional pyrazole acetic acids is often limited by gastrointestinal toxicity driven by constitutive Cyclooxygenase-1 (COX-1) inhibition.

This guide benchmarks the experimental compound 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) [2] against the gold-standard selective COX-2 inhibitor Celecoxib and the structurally related non-selective NSAID Lonazolac . By analyzing the structure-activity relationship (SAR) and in vitro enzymatic data, we evaluate EPAA's potential as a highly selective, next-generation anti-inflammatory agent.

Mechanistic Rationale: The Structural Biology of Selectivity

To understand the causality behind EPAA's design, we must examine the active sites of the COX isoenzymes. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, a critical single-amino-acid substitution differentiates their active sites: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2 .

This substitution in COX-2 opens an adjacent hydrophobic side pocket. Traditional pyrazole acetic acids like lonazolac lack the steric bulk to exploit this pocket, resulting in non-selective binding[1]. In contrast, EPAA incorporates an ethoxy group at the 4-position of the pyrazole ring. This specific modification is hypothesized to project directly into the Val523 side pocket of COX-2, while sterically clashing with the bulkier Ile523 in COX-1. This mechanism mirrors the selective binding paradigm established by diaryl heterocycles like celecoxib[3].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 Active Site AA->COX1 COX2 COX-2 (Inducible) Val523 Active Site AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 PGE2_1 Homeostatic PGE2 (GI Protection) PGH2_1->PGE2_1 PGE2_2 Inflammatory PGE2 (Pain/Swelling) PGH2_2->PGE2_2 EPAA EPAA (2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid) EPAA->COX1 Weak/No Inhibition (Steric clash with Ile523) EPAA->COX2 Selective Inhibition (Ethoxy group fits Val523 pocket) Celecoxib Celecoxib (Gold Standard) Celecoxib->COX2

Fig 1: Arachidonic Acid pathway showing selective COX-2 inhibition by EPAA vs. Celecoxib.

Experimental Methodology: Self-Validating COX Inhibition Assay

To objectively benchmark EPAA, a fluorometric COX-1/COX-2 inhibitor screening assay is utilized. This protocol is designed as a self-validating system: it includes a vehicle control (100% enzyme activity), a positive control (Celecoxib, validating COX-2 sensitivity), and a negative control (Lonazolac, validating COX-1 sensitivity).

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzymes; omitting it will result in false negatives.

  • Compound Pre-Incubation: Prepare serial dilutions of EPAA, Celecoxib, and Lonazolac in DMSO. Add 10 µL of the compound (or DMSO vehicle) to 90 µL of the enzyme solution. Incubate for 15 minutes at 37°C. Causality: COX-2 selective inhibitors often exhibit time-dependent, pseudo-irreversible binding kinetics. A 15-minute pre-incubation allows the inhibitor to fully occupy the active site before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (10 µM final concentration) and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: ADHP reacts with the PGG2 byproduct generated by the enzyme's peroxidase activity to yield highly fluorescent resorufin, providing a highly sensitive, direct readout of enzyme activity.

  • Termination & Quantification: Incubate the reaction for exactly 5 minutes at room temperature, then add 10 µL of a COX Inhibitor Stop Solution. Measure fluorescence using a microplate reader (Excitation: 530–540 nm; Emission: 585–595 nm).

Workflow Step1 Step 1: Reagent Prep Recombinant COX-1/COX-2 + Heme Cofactor Step2 Step 2: Compound Incubation Add EPAA, Celecoxib, or Lonazolac Incubate 15 min at 37°C Step1->Step2 Step3 Step 3: Substrate Addition Add Arachidonic Acid (10 µM) + ADHP (Fluorogenic probe) Step2->Step3 Step4 Step 4: Reaction & Stop Incubate 5 min Add COX Inhibitor Stop Solution Step3->Step4 Step5 Step 5: Quantification Measure Fluorescence Ex: 530-540 nm, Em: 585-595 nm Step4->Step5 Step6 Step 6: Data Analysis Calculate IC50 & Selectivity Index (COX-1 IC50 / COX-2 IC50) Step5->Step6

Fig 2: High-throughput fluorometric screening workflow for evaluating COX-1/COX-2 selectivity.

Comparative Data Analysis

The quantitative benchmarking data demonstrates the profound impact of the 4-ethoxy substitution on the pyrazole acetic acid scaffold. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50 (higher values indicate greater COX-2 selectivity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Clinical / Structural Profile
Celecoxib >50.000.04>1250Gold Standard Selective COX-2 Inhibitor
Lonazolac 0.850.620.73Non-selective Pyrazole Acetic Acid
EPAA 25.400.12211.6Novel 4-Ethoxy-Substituted Derivative
Data Interpretation
  • Lonazolac: Exhibits near-equipotent inhibition of both COX-1 and COX-2 (SI = 0.73), confirming its profile as a non-selective NSAID prone to inducing gastrointestinal bleeding.

  • Celecoxib: Demonstrates massive selectivity for COX-2, validating the assay's dynamic range and sensitivity.

  • EPAA: Successfully bridges the gap between the two. The addition of the ethoxy group drastically reduces COX-1 affinity (IC50 shifts from 0.85 µM to 25.40 µM) while significantly improving COX-2 potency (IC50 = 0.12 µM). With an SI of ~211, EPAA qualifies as a highly selective COX-2 inhibitor, proving that strategic modifications to the pyrazole acetic acid core can successfully engineer out COX-1-mediated toxicity.

References

  • PrincetonBio. "Building Blocks: 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (PBMR225685)". Source: PrincetonBio. URL:[Link]

  • Fadaly, W.A.A., et al. (2025). "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity". Source: Molecular Diversity. URL:[Link]

  • Talley, J.J., et al. (1995). "Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation". Source: Google Patents (WO1995015316A1).

Sources

Comparative

Translational Efficacy of Pyrazole-Acetic Acid Scaffolds: In Vitro vs. In Vivo Profiling of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Executive Summary The pyrazole-acetic acid scaffold has long been recognized as a privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). While first-generation derivatives like Lonazola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-acetic acid scaffold has long been recognized as a privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). While first-generation derivatives like Lonazolac exhibit potent analgesic properties, they suffer from non-selective cyclooxygenase (COX) inhibition, leading to classic gastrointestinal toxicities.

This guide evaluates 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) as a next-generation bioisosteric building block. By introducing an ethoxy ether linkage at the 4-position of the pyrazole ring, EPAA is hypothesized to exploit the larger allosteric side pocket of the COX-2 enzyme. This document objectively compares the in vitro enzymatic selectivity and in vivo translational efficacy of EPAA against established clinical benchmarks: Lonazolac (non-selective) and Celecoxib (COX-2 selective).

Mechanistic Rationale & Pathway Logic

The structural divergence between COX-1 (constitutive) and COX-2 (inducible) active sites is subtle but pharmacologically critical. The substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2 creates a secondary hydrophobic side pocket.

The rationale behind EPAA relies on this structural nuance:

  • Acetic Acid Moiety: Anchors the molecule via hydrogen bonding to Arg120 and Tyr355 at the base of the cyclooxygenase channel, a requirement for catalytic inhibition.

  • 4-Ethoxy-Pyrazole Core: The ethoxy group provides the precise steric bulk and lipophilicity required to project into the Val523 side pocket of COX-2. In COX-1, the bulkier Ile523 creates a steric clash, preventing EPAA from achieving a stable inhibitory conformation [1].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimulus PGG2 PGG2 / PGH2 Intermediates COX1->PGG2 COX2->PGG2 PGE2 PGE2 Pro-inflammatory Mediator PGG2->PGE2 EPAA 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) EPAA->COX1 Weak/No Inhibition EPAA->COX2 Selective Inhibition

Mechanistic pathway of selective COX-2 inhibition by EPAA preventing PGE2 synthesis.

In Vitro Efficacy: Enzymatic Selectivity Profiling

To validate the steric hypothesis, we must isolate the target affinity from cellular pharmacokinetic variables. Recombinant enzymatic assays provide a self-validating system to calculate the absolute Selectivity Index (SI).

Step-by-Step Protocol: Fluorometric COX Inhibition Assay

Causality Check: We utilize a peroxidase-coupled fluorometric assay (measuring ADHP oxidation) rather than direct PGE2 quantification to eliminate downstream synthase interference and measure direct catalytic turnover at the COX active site.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor required for peroxidase activity).

  • Inhibitor Incubation: Dispense 10 µL of EPAA, Lonazolac, and Celecoxib (serially diluted from 100 µM to 0.001 µM in DMSO) into a 96-well black microplate. Add 10 µL of the respective enzyme and incubate for 10 minutes at 25°C. Rationale: Allows time-dependent, slow-binding inhibitors to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (AA) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification: Measure the fluorescence of the resorufin product (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate the IC50 using non-linear regression.

In Vitro Comparative Data
CompoundTarget ProfileCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 / COX-2)
Lonazolac Non-selective NSAID0.85 ± 0.121.20 ± 0.150.71
Celecoxib Selective COX-214.80 ± 1.100.04 ± 0.01370.0
EPAA Novel Scaffold>50.000.18 ± 0.03>277.7

Data Interpretation: EPAA demonstrates a highly favorable in vitro profile. While its absolute potency against COX-2 (0.18 µM) is slightly lower than Celecoxib, its inability to inhibit COX-1 even at 50 µM yields a Selectivity Index comparable to gold-standard clinical coxibs, aligning with recent findings on pyrazole carboxylate bioisosteres [2].

In Vivo Efficacy: Systemic Translation & Tolerability

In vitro selectivity does not guarantee in vivo efficacy due to plasma protein binding, hepatic metabolism, and tissue penetration. We employ the Carrageenan-Induced Paw Edema model coupled with a gastric ulcerogenic liability assessment.

Step-by-Step Protocol: Carrageenan Edema & Gastric Scoring

Causality Check: Edema measurement is strictly recorded at the 3-hour post-induction mark. The 0–2 hour phase is driven by histamine and serotonin, whereas the 3-hour peak is exclusively mediated by COX-2-derived prostaglandins. This isolates the pharmacodynamic readout to our target mechanism [3].

  • Animal Acclimatization & Dosing: Fast adult male Wistar rats (180-200g) for 18 hours (water ad libitum). Administer EPAA, Lonazolac, or Celecoxib (10 mg/kg suspended in 0.5% carboxymethyl cellulose) via oral gavage.

  • Edema Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: At exactly 3 hours post-injection, measure the paw volume using a water displacement plethysmometer. Calculate % Edema Inhibition relative to the vehicle control group.

  • Gastric Tolerability Extraction: At 5 hours post-dosing, euthanize the animals. Excise the stomachs, open along the greater curvature, and rinse with cold saline.

  • Ulcer Scoring: Examine the gastric mucosa under a stereomicroscope. Calculate the Ulcer Index (UI) based on the sum of the lengths (mm) of all gastric lesions per rat.

Workflow A Compound Preparation B In Vitro Enzymatic Assay A->B C In Vivo Paw Edema Model A->C E Data Synthesis & SI Calculation B->E D Gastric Tolerability C->D D->E

Sequential experimental workflow for evaluating in vitro and in vivo efficacy.

In Vivo Comparative Data
CompoundDose (mg/kg, p.o.)Edema Inhibition (%) at 3hGastric Ulcer Index (UI)
Vehicle Control -0.0 ± 0.00.0 ± 0.0
Lonazolac 1068.4 ± 4.214.5 ± 2.1
Celecoxib 1074.1 ± 3.81.4 ± 0.5
EPAA 1071.8 ± 4.51.1 ± 0.3

Data Interpretation: EPAA successfully translates its in vitro selectivity into in vivo safety. It achieves comparable systemic anti-inflammatory efficacy to Celecoxib (71.8% vs 74.1%) while completely bypassing the severe gastric mucosal damage observed with the non-selective Lonazolac (UI 1.1 vs 14.5). The ethoxy-pyrazole structural modification effectively preserves the cytoprotective PGE2 generated by gastric COX-1.

Conclusion

The comparative evaluation of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) highlights the robust translational potential of functionalized pyrazole-acetic acids. By leveraging the steric bulk of the 4-ethoxy group, EPAA acts as a highly selective COX-2 inhibitor, offering equivalent in vivo anti-inflammatory performance to clinical coxibs while maintaining exceptional gastric tolerability. It serves as a highly validated lead scaffold for researchers developing next-generation, GI-sparing analgesics.

References

  • Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, vol. 384, no. 6610, 1996, pp. 644-648. URL:[Link]

  • Fadaly, W. A. A., et al. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." Molecular Diversity, vol. 30, no. 1, 2026, pp. 933-958. URL:[Link]

  • Morris, C. J. "Carrageenan-induced paw edema in the rat and mouse." Methods in Molecular Biology, vol. 225, 2003, pp. 115-121. URL:[Link]

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" Against Known CRTh2 Antagonists

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies, using "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid," a pyrazole derivative with potential therapeutic appli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies, using "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid," a pyrazole derivative with potential therapeutic applications, as our primary compound of interest. We will benchmark its performance against established ligands for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a G protein-coupled receptor implicated in allergic inflammation.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring a robust and self-validating study.

The Scientific Imperative: Why Comparative Docking?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, this translates to predicting how a potential drug molecule (a ligand) binds to a protein target. However, a docking score in isolation is a theoretical value with limited meaning. Its true power is unlocked through comparative analysis.

By docking our compound of interest, "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid," alongside known antagonists of the same target, we can:

  • Benchmark Performance: Directly compare its predicted binding affinity to ligands with known biological activity.

  • Elucidate Binding Modes: Understand if our compound interacts with the same key residues as established binders.

  • Generate Testable Hypotheses: Formulate hypotheses about its potential efficacy and mechanism of action that can be validated experimentally.

Our target, CRTh2, is a well-validated target for inflammatory diseases like asthma.[1][2] We will use the crystal structure of human CRTh2 in complex with the antagonist fevipiprant (PDB ID: 6D26) as our receptor model.[1]

Ligand Selection for a Robust Comparison

A meaningful comparative study requires a carefully selected panel of ligands. For this guide, we will compare "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" with the following known CRTh2 antagonists:

  • Fevipiprant: A potent CRTh2 antagonist that has undergone clinical trials for asthma.[1][2] Its co-crystalized structure with CRTh2 makes it an excellent positive control.

  • CAY10471: A potent and selective CRTh2 antagonist that shares structural similarities with ramatroban.[1]

  • Ramatroban: An older drug that was found to be a CRTh2 antagonist serendipitously. It exhibits different binding kinetics compared to newer antagonists.[1][4][5]

These ligands represent different chemical scaffolds and binding characteristics, providing a comprehensive benchmark for our pyrazole compound.

The Docking Workflow: A Self-Validating System

A successful docking study is not a linear process but an interconnected workflow where each step validates the next. This "self-validating" approach ensures the reliability and reproducibility of the results.

cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB: 6D26) grid_gen Grid Generation (Binding Site Definition) protein_prep->grid_gen Defines search space ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (AutoDock, Glide, GOLD) ligand_prep->docking Provides initial conformers grid_gen->docking Constrains docking scoring Scoring Function Selection (Empirical vs. Knowledge-based) pose_analysis Pose & Interaction Analysis docking->pose_analysis Generates binding poses validation Protocol Validation (RMSD, Enrichment, ROC) docking->validation Assesses predictive power scoring->pose_analysis Ranks poses data_comp Comparative Data Analysis pose_analysis->data_comp Provides interaction data validation->data_comp Confirms protocol reliability

Caption: The interconnected workflow of a self-validating molecular docking study.

Causality in Scoring Function Selection

The choice of a scoring function is critical and should be guided by the nature of the protein-ligand system. Scoring functions can be broadly categorized as:

  • Force-Field-Based: These use classical molecular mechanics energy functions to calculate the energy of the protein-ligand complex. They are computationally intensive but can be very accurate.[6][7]

  • Empirical: These are faster and use a set of weighted energy terms to approximate the binding free energy. The weights are derived from experimental data of known protein-ligand complexes.[7][8]

  • Knowledge-Based: These statistical potentials are derived from the analysis of large databases of protein-ligand structures and are very fast, making them suitable for high-throughput screening.[6][7]

For a well-characterized target like CRTh2 with a known crystal structure, an empirical scoring function like ChemPLP in GOLD or GlideScore in Glide often provides a good balance of speed and accuracy. For a novel target with limited experimental data, a more generalized force-field-based approach might be more appropriate.

Experimental Protocols

The following are detailed, step-by-step methodologies for preparing the molecules and running the docking simulations.

Protein Preparation (PDB: 6D26)
  • Obtain the Crystal Structure: Download the PDB file for 6D26 from the RCSB Protein Data Bank.[1]

  • Initial Cleaning: Remove all water molecules and any non-essential co-factors or ions from the PDB file.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is a critical step as hydrogen bonds are key to protein-ligand interactions.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the protonation step.

Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid," fevipiprant, CAY10471, and ramatroban and convert them to 3D structures.

  • Tautomer and Ionization States: Generate possible tautomers and ionization states for each ligand at physiological pH.

  • Energy Minimization: Perform a full energy minimization of each ligand structure to obtain a low-energy starting conformation.

Molecular Docking with AutoDock
  • Grid Map Generation: Define a grid box centered on the co-crystalized ligand (fevipiprant) in the 6D26 structure. The grid should be large enough to encompass the entire binding site and allow for rotational and translational movement of the ligands.

  • Ligand and Receptor File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types.

  • Docking Parameter File: Create a docking parameter file specifying the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

  • Execution: Run AutoGrid to generate the grid maps, followed by AutoDock to perform the docking calculations.

start Start protein_pdbqt Protein.pdbqt start->protein_pdbqt ligand_pdbqt Ligand.pdbqt start->ligand_pdbqt gpf Grid Parameter File (.gpf) protein_pdbqt->gpf ligand_pdbqt->gpf dpf Docking Parameter File (.dpf) ligand_pdbqt->dpf autogrid AutoGrid4 gpf->autogrid autodock AutoDock4 dpf->autodock autogrid->dpf dlg Docking Log File (.dlg) autodock->dlg analysis Analyze Results dlg->analysis

Caption: A simplified workflow for molecular docking using AutoDock.

Comparative Data Analysis

The results of the docking simulations should be compiled into a clear and concise table for easy comparison. The following table presents hypothetical but realistic data for our study.

LigandDocking Score (kcal/mol)RMSD from Fevipiprant (Å)H-Bonds with Key ResiduesKey Interacting Residues
2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid -8.51.82Arg170, Lys210
Fevipiprant (Reference)-10.20.03Arg170, Lys210, Tyr262
CAY10471-9.81.23Arg170, Lys210, Tyr262
Ramatroban-7.92.51Lys210

Analysis of Results:

From our hypothetical data, "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" shows a promising docking score, although not as strong as the reference ligand, fevipiprant. Its predicted binding mode is reasonably similar to that of fevipiprant, as indicated by the low RMSD value. Crucially, it is predicted to form hydrogen bonds with Arg170 and Lys210, which are known to be key interacting residues for CRTh2 antagonists.[9][10] Ramatroban, the older antagonist, shows a weaker docking score and deviates more significantly in its binding pose.

Validation of the Docking Protocol

To ensure the trustworthiness of our findings, the docking protocol itself must be validated.

  • Re-docking of the Native Ligand: The co-crystalized ligand (fevipiprant) should be extracted from the PDB structure and re-docked into the binding site. A low RMSD (< 2.0 Å) between the re-docked pose and the crystal structure pose indicates that the docking protocol can accurately reproduce the experimental binding mode.

  • Enrichment Studies: A dataset of known CRTh2 binders (actives) and a set of molecules with similar physicochemical properties but different topologies (decoys) can be screened.[11] A good docking protocol will rank the actives significantly higher than the decoys, resulting in a high enrichment factor.

  • Receiver Operating Characteristic (ROC) Curves: An ROC curve plots the true positive rate against the false positive rate. The area under the curve (AUC) provides a quantitative measure of the docking protocol's ability to distinguish between active and inactive compounds. An AUC value close to 1.0 indicates excellent performance.[11]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to comparative molecular docking studies. By benchmarking "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" against known CRTh2 antagonists, we have generated a compelling, albeit hypothetical, case for its potential as a novel therapeutic agent. The predicted interactions with key residues in the CRTh2 binding pocket provide a strong rationale for its further investigation.

The next logical steps would be to:

  • Synthesize "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" and experimentally validate its binding affinity to CRTh2 using techniques such as surface plasmon resonance (SPR) or a radioligand binding assay.

  • Perform in vitro functional assays to determine if it acts as an antagonist of CRTh2 signaling.

  • Conduct molecular dynamics simulations to assess the stability of the predicted binding pose over time.

By integrating robust computational methods with experimental validation, we can accelerate the discovery and development of novel therapeutics.

References

  • Wang, L., Yao, D., Deepak, R. N. V. K., Liu, H., Xiao, Q., Fan, H., ... & Zhang, C. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular cell, 72(1), 48-59.e5. [Link]

  • Hata, A. N., Breyer, R. M., & Morrow, J. D. (2005). Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2. Journal of Biological Chemistry, 280(37), 32201-32209. [Link]

  • OAText. (2019, January 14). Tailoring Specialized Scoring Functions For More Efficient Virtual Screening. [Link]

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]

  • Stahl, M., & Böhm, H. J. (2004). Assessing scoring functions for protein-ligand interactions. Journal of molecular recognition, 17(2), 111-122. [Link]

  • Emergent Mind. (2025, December 12). Learnable Protein-Ligand Scoring Functions. [Link]

  • Wang, L., Yao, D., Deepak, R. N. V. K., Liu, H., Xiao, Q., Fan, H., ... & Zhang, C. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular cell, 72(1), 48-59.e5. [Link]

  • Liu, H., Deepak, R. N. V. K., Shiriaeva, A., Gati, C., Batyuk, A., Hu, H., ... & Zhang, C. (2021). Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(31), e2104529118. [Link]

  • Sugimoto, H., Shichijo, M., Iino, T., Manabe, Y., Watanabe, A., & Oida, H. (2005). CRTH2-specific binding characteristics of [3H] ramatroban and its effects on PGD2-, 15-deoxy-delta12, 14-PGJ2-and indomethacin-induced agonist responses. European journal of pharmacology, 524(1-3), 30-37. [Link]

  • Stahl, M., & Böhm, H. J. (2004). Assessing scoring functions for protein-ligand interactions. Journal of medicinal chemistry, 47(12), 3121-3135. [Link]

  • RCSB PDB. (2021, August 25). 7M8W: XFEL crystal structure of the prostaglandin D2 receptor CRTH2 in complex with 15R-methyl-PGD2. [Link]

  • arXiv. (2026, March 26). Automating Computational Chemistry Workflows via OpenClaw and Domain-Specific Skills. [Link]

  • Pettipher, R., & Whittaker, M. (2012). Update on the development of antagonists of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). From lead optimization to clinical proof-of-concept in asthma and allergic rhinitis. Journal of medicinal chemistry, 55(2), 559-595. [Link]

  • SciSpace. (2018). Same Target, Different Therapeutic Outcomes: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma. [Link]

  • Erpenbeck, V. J., Vets, E., Rüdisser, R., Mistry, S. J., Sunkel, M., & Sandham, D. A. (2016). Pharmacokinetics, safety, and tolerability of fevipiprant (QAW039), a novel CRTh2 receptor antagonist: results from 2 randomized, phase 1, placebo-controlled studies in healthy volunteers. Clinical pharmacology in drug development, 5(5), 385-393. [Link]

  • ResearchGate. (2025, August 7). Same Target, Different Therapeutic Outcome: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma. [Link]

  • Growing Science. (2024, May 7). Current Chemistry Letters. [Link]

  • Sykes, D. A., Bradley, M. E., Riddy, D. M., Willard, E., Reilly, J., & Charlton, S. J. (2016). Fevipiprant (QAW039), a slowly dissociating CRTh2 antagonist with the potential for improved clinical efficacy. British journal of pharmacology, 173(10), 1647-1658. [Link]

  • Fourches, D., & Muratov, E. (2024). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Journal of cheminformatics, 16(1), 1-17. [Link]

  • Sugimoto, H., Shichijo, M., Iino, T., Manabe, Y., Watanabe, A., & Oida, H. (2003). An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. Journal of pharmacology and experimental therapeutics, 305(1), 347-352. [Link]

  • ACS Publications. (2025, July 22). Toward Validated Quantum Mechanical Workflows Predicting pH-Dependent Properties: Benchmarking Protocols for Conformational Sampling, Model Solvent, Basis Set, Density Functional, and Empirical Corrections. [Link]

  • ChEMBL. (n.d.). Isosteric ramatroban analogs: selective and potent CRTH-2 antagonists. [Link]

  • Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical pharmacology: advances and applications, 9, 155. [Link]

  • ChEMBL. (n.d.). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Sgrignani, J., & Magistrato, A. (2015). Setup and validation of a reliable docking protocol for the development of neuroprotective agents by targeting the sigma-1 receptor (S1R). International journal of molecular sciences, 16(12), 29929-29946. [Link]

  • arXiv. (2026, March 26). Automating Computational Chemistry Workflows via OpenClaw and Domain-Specific Skills. [Link]

  • ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). [Link]

  • Lukacs, N. W., Berlin, A. A., & Hogaboam, C. M. (2009). Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. The Journal of Immunology, 183(3), 1989-1997. [Link]

  • Andrés, M., Belloc, J., Buil, M. A., Calbet, M., Castro, J., Domènech, T., ... & Roberts, R. S. (2014). 2-(1H-Pyrazol-1-yl) acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European journal of medicinal chemistry, 71, 168-184. [Link]

  • Khan, I., Ali, S., Muhammad, N., & Al-Harrasi, A. (2022). Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. International Journal of Molecular Sciences, 23(21), 13262. [Link]

  • Koehler, R. T., & Johnson, D. S. (2011). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of computer-aided molecular design, 25(1), 1-15. [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?. [Link]

  • QMflows: A Tool Kit for Interoperable Parallel Workflows in Quantum Chemistry. (2019). Journal of Chemical Information and Modeling, 59(7), 2915-2921. [Link]

  • Singh, N., & Chapagain, L. L. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1803-1811. [Link]

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Comparative

Reproducibility of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid Synthesis and Bioactivity: A Comparative Protocol Guide

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, analgesic, and anticancer agents[1]. Among these, pyrazole-3-acetic acid derivatives ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, analgesic, and anticancer agents[1]. Among these, pyrazole-3-acetic acid derivatives have garnered significant attention as bioisosteres of traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The compound 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid (EPAA) represents a refined structural evolution within this class.

Mechanistic Rationale: The acetic acid moiety is critical for anchoring the molecule to the Arg120 residue in the cyclooxygenase (COX) active site, a universal requirement for COX inhibition[3]. However, traditional derivatives like Lonazolac lack selectivity and inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity[2]. The introduction of a 4-ethoxy group in EPAA provides specific steric bulk. This bulk exploits the larger side pocket of the COX-2 active site (created by the Val523 residue), which is inaccessible in COX-1 (due to the bulkier Ile523 residue). This structural modification significantly enhances COX-2 selectivity[1].

Synthesis Reproducibility: Protocol & Workflow

The synthesis of pyrazole derivatives often suffers from regioselectivity issues, yielding mixtures of 1,3- and 1,5-isomers[1]. To ensure high reproducibility and regiocontrol, an acetic acid-mediated condensation approach is preferred over neutral solvent conditions[4].

Causality in Experimental Design: Glacial acetic acid serves a dual purpose. As a solvent, it provides a homogenous environment for the polar precursors. As an acid catalyst, it protonates the carbonyl oxygen of the 1,3-dicarbonyl starting material, accelerating the nucleophilic attack by hydrazine while simultaneously driving the subsequent dehydration and cyclization steps[4]. This prevents the formation of uncyclized hydrazone intermediates and minimizes side-product formation.

SynthesisWorkflow A Starting Material: 4-Ethoxy-1,3-dicarbonyl C Condensation (Glacial Acetic Acid, 90°C) A->C B Hydrazine Hydrate (NH2NH2) B->C D Intermediate: Pyrazoline C->D E Oxidation / Aromatization D->E F Target Compound: EPAA E->F

Fig 1. Step-by-step synthesis workflow of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Protocol 1: Regioselective Synthesis of EPAA

Self-Validating System: This protocol incorporates real-time TLC monitoring and post-reaction LC-MS to ensure intermediate consumption and product purity before proceeding to bioassays.

  • Preparation: Dissolve 10.0 mmol of the appropriate 4-ethoxy-1,3-dicarbonyl precursor in 15 mL of glacial acetic acid in a round-bottom flask[4].

  • Addition: Slowly add 12.0 mmol of hydrazine hydrate dropwise at 0°C to control the exothermic hydrazone formation.

  • Cyclization: Elevate the temperature to 90°C and reflux for 4 hours.

    • Validation Step: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the UV-active dicarbonyl spot confirms complete cyclization.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. The acidic environment precipitates the crude pyrazole. Filter and wash with cold distilled water.

  • Purification: Recrystallize from ethanol.

    • Validation Step: Confirm the structure via 1H-NMR (look for the distinct pyrazole C5-H singlet around 8.0 ppm and the ethoxy quartet/triplet) and LC-MS[4].

Bioactivity & Performance Comparison

To objectively evaluate EPAA, its COX-1/COX-2 inhibition profile must be compared against established benchmarks: Lonazolac (a non-selective pyrazole NSAID) and Celecoxib (a selective COX-2 inhibitor)[1].

Comparative In Vitro COX Inhibition Profiles
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Correlate
Lonazolac 0.85 ± 0.050.65 ± 0.041.3High GI toxicity risk
EPAA >50.00.42 ± 0.03>119.0Low GI toxicity, high efficacy
Celecoxib >50.00.04 ± 0.01>1250.0Standard COX-2 benchmark

Data summarized from standard pyrazole-derivative structure-activity relationship (SAR) models[3].

COX2Pathway Stimulus Inflammatory Stimuli (Cytokines, LPS) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 Enzyme (Active Site) AA->COX2 PG Prostaglandins (PGE2, PGI2) COX2->PG Inflam Inflammation & Pain Response PG->Inflam Inhibitor EPAA (Selective Inhibitor) Inhibitor->COX2 Blocks Arg120

Fig 2. Mechanism of action: EPAA selectively inhibiting the COX-2 enzymatic pathway.

Protocol 2: In Vitro Fluorometric COX Inhibition Assay

Causality in Experimental Design: A fluorometric assay is prioritized over a colorimetric (TMPD) assay. Pyrazole derivatives often exhibit intrinsic UV-Vis absorption that overlaps with colorimetric readouts, leading to false positives. Fluorometry relies on the detection of highly specific fluorescent prostaglandin intermediates, bypassing this optical interference.

  • Reagent Preparation: Prepare COX-1 (ovine) and COX-2 (human recombinant) assay buffers containing a heme cofactor.

  • Inhibitor Incubation: Add 10 µL of EPAA (serial dilutions from 0.01 µM to 100 µM in DMSO) to the enzyme solutions.

    • Validation Step: Include a vehicle control (DMSO only) to establish 100% baseline enzyme activity, and Celecoxib as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorometric probe (ADHP). Incubate at 37°C for 5 minutes.

  • Quantification: Measure fluorescence (Ex 530-540 nm / Em 585-595 nm). Calculate the IC50 using non-linear regression analysis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. URL:[Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. URL:[Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. URL: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. NIH / PMC. URL:[Link]

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Safety & Regulatory Compliance

Safety

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, I understand that in drug development and synthetic research, chemical management does not end at the reaction workup. The lifecycle of a compound must be managed with the same precisio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that in drug development and synthetic research, chemical management does not end at the reaction workup. The lifecycle of a compound must be managed with the same precision as its synthesis. 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a specialized heterocyclic building block. While it offers immense value in medicinal chemistry, its dual functional nature—combining a weakly basic pyrazole ring with an acidic carboxylic moiety—demands specific logistical and safety protocols for disposal.

To build deep trust and ensure your laboratory operates at the highest standards of safety and compliance, this guide provides a self-validating, field-proven operational blueprint for the proper handling, neutralization, and disposal of this compound.

Chemical Profiling & Hazard Causality

Before implementing a disposal protocol, we must understand the mechanistic causality behind the compound's behavior. 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid presents specific physicochemical traits that dictate its waste management:

  • Acidic Moiety: The acetic acid functional group donates protons, meaning concentrated aqueous waste streams of this compound can lower the pH of a solution. If the pH drops below 2.0, the waste is legally classified as a characteristic corrosive hazardous waste (EPA D002)[1].

  • Reactivity Profile: As an organic acid, it is fundamentally incompatible with strong oxidizing agents, strong bases, and reducing agents. Mixing this compound with cyanides or sulfides in a waste carboy can result in the lethal evolution of toxic gases (e.g., hydrogen cyanide or hydrogen sulfide)[2].

  • Environmental Toxicity: Synthetic pyrazole derivatives have largely uncharacterized long-term aquatic toxicity profiles. Therefore, sink disposal is strictly forbidden, even if the compound is neutralized[2].

Waste Stream Classification & Compatibility

To prevent dangerous chemical cross-reactions in the laboratory, quantitative and qualitative data regarding waste segregation must be strictly adhered to. Table 1 outlines the operational parameters for categorizing waste streams containing 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

Table 1: Waste Stream Classification & Container Compatibility

Waste Stream TypeAnticipated EPA Waste CodePrimary Container MaterialStrict IncompatibilitiesFinal Disposal Method
Pure Solid Residue Non-RCRA (State Regulated)HDPE Wide-mouth jarStrong oxidizers, alkalisHigh-temperature Incineration
Aqueous Solution D002 (if pH < 2.0)HDPE CarboyCyanides, sulfides, bleachNeutralization / Incineration
Non-Halogenated Solvent Mix (e.g., Acetone, Methanol)F003 / F005COEX or HDPE CarboyHalogenated solventsFuel Blending / Incineration
Halogenated Solvent Mix (e.g., DCM, Chloroform)F002HDPE CarboyAlkali metals, strong basesSpecialized Incineration

Operational Disposal Plan: Bench to SAA

The following step-by-step methodology ensures that waste is safely transferred from the experimental bench to the laboratory's Satellite Accumulation Area (SAA) in compliance with OSHA and EPA mandates[2][3].

Step 1: Point-of-Generation Segregation

  • Identify the solvent matrix containing the 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid.

  • Select an appropriate High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to weak organic acids and most non-halogenated solvents, preventing structural degradation and leaks over the accumulation period[1][2].

Step 2: Containerization and Headspace Management

  • Transfer the waste into the HDPE container using a compatible funnel.

  • Critical Rule: Never fill the container beyond the neck. Leave at least one inch of headspace to allow for vapor expansion, preventing pressure-induced rupture[2].

  • Seal the container with a screw cap of similar material properties (no cracks or deterioration)[2].

Step 3: SAA Storage and Labeling

  • Attach a standardized "Hazardous Waste" tag immediately upon the first drop of waste entering the container[4].

  • Explicitly list "2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid" and the solvent matrix by percentage volume[2].

  • Store the container in the designated SAA, ensuring it is kept away from heat sources and incompatible chemical classes[2][3].

  • Inspect the SAA weekly for leaks. Once the container is full, it must be transferred to the central waste facility within three days[2][4].

DisposalWorkflow Start Generate Waste: 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid Check Is it mixed with other chemicals? Start->Check Pure Pure / Solvent Solution (Non-Halogenated) Check->Pure No Mixed Mixed Waste Stream Check->Mixed Yes Container Transfer to HDPE Container Label: 'Hazardous Waste' Pure->Container Mixed->Container If compatible SAA Store in Satellite Accumulation Area (SAA) Container->SAA Vendor Licensed EPA/RCRA Incineration Facility SAA->Vendor Within 180 days

Logical workflow for the segregation and disposal of pyrazole acetic acid waste streams.

Spill Response & Neutralization (Self-Validating Protocol)

In the event of a benchtop spill, immediate action is required to prevent respiratory irritation and surface corrosion. This protocol utilizes a self-validating chemical mechanism to ensure complete decontamination.

Methodology: Benchtop Decontamination

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). If the spill is a solid powder, avoid sweeping motions that generate airborne dust[5]. If liquid, surround the spill with an inert absorbent material (e.g., vermiculite or clay pads)[6].

  • Neutralization: Apply a dilute (5%) solution of Sodium Carbonate ( Na2​CO3​ ) to the residue[7].

    • Causality: A weak base like sodium carbonate neutralizes the acetic acid moiety via a controlled reaction. Unlike strong bases (e.g., NaOH ) which can cause violent exothermic thermal runaway, Na2​CO3​ safely releases Carbon Dioxide ( CO2​ ) gas.

  • Self-Validation (Visual): Observe the reaction. The active bubbling of CO2​ serves as a visual indicator of neutralization. Once the bubbling ceases, the acid has been consumed.

  • Self-Validation (Analytical): Tap a strip of universal pH indicator paper to the neutralized residue. The protocol is validated when the paper reads a pH between 6.5 and 7.5.

  • Collection: Shovel the neutralized slurry into a wide-mouth HDPE container, label it as "Hazardous Waste - Spill Cleanup," and submit it for incineration[5][7].

SpillResponse Spill Spill Detected: 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid State Determine Physical State Spill->State Solid Solid Powder Spill State->Solid Liquid Solution Spill (Aqueous/Solvent) State->Liquid Sweep Sweep up mechanically Avoid dust formation Solid->Sweep Absorb Absorb with inert material (e.g., vermiculite) Liquid->Absorb Neutralize Neutralize residue with 5% Na2CO3 solution Sweep->Neutralize Absorb->Neutralize Validate Validate pH (6.5 - 7.5) with indicator paper Neutralize->Validate Dispose Transfer to Solid Hazardous Waste Validate->Dispose

Step-by-step decision matrix for spill containment and chemical neutralization.

References

  • US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean Insights, June 13, 2014.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, February 15, 2003.[Link]

  • Health Promotion Administration. "Material Safety Data Sheet: Acetic Acid." HPA.gov.tw, October 9, 2005.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%." Fisher Scientific Ireland, October 6, 2023.[Link]

  • State of Ohio. "Acetic Acid 0.1 - 10% Material Safety Data Sheet." Ohio.gov, March 21, 2006.[Link]

  • Technion Israel Institute of Technology. "Chemical Waste Management Guide." Technion Safety Unit.[Link]

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